molecular formula C10H12O3S B1594078 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde CAS No. 61638-04-8

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Cat. No.: B1594078
CAS No.: 61638-04-8
M. Wt: 212.27 g/mol
InChI Key: IRQXDQKWXGOSEM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a high-purity organic compound supplied for research and development purposes. With the molecular formula C 10 H 12 O 3 S and a molecular weight of 212.26 g/mol , this benzaldehyde derivative serves as a versatile and critical synthetic intermediate in organic chemistry and medicinal chemistry research. The distinct substitution pattern on the benzene ring, featuring methoxy and methylsulfanyl groups, makes it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of novel chemical entities, where it can undergo various reactions, including condensations and reductions, to create libraries of compounds for screening. For optimal stability, this product should be stored in a refrigerator at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-dimethoxy-4-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQXDQKWXGOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346344
Record name 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61638-04-8
Record name 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a vast array of complex molecules, particularly within the pharmaceutical and materials science sectors. Among these, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde stands out as a compound of significant interest. Its unique substitution pattern, featuring two electron-donating methoxy groups and a sulfur-containing methylsulfanyl group, imparts distinct electronic and steric properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, safety considerations, and potential applications, with a focus on its role as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, confirmed by its IUPAC name, is a crystalline solid.[1] A summary of its key computed physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

PropertyValueSource
IUPAC Name 2,5-dimethoxy-4-methylsulfanylbenzaldehydePubChem[1]
Molecular Formula C₁₀H₁₂O₃SPubChem[1]
Molecular Weight 212.27 g/mol PubChem[1]
CAS Number 61638-04-8PubChem[1]
Appearance Solid (predicted)-
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

The synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is most effectively achieved through a two-step process starting from the commercially available 2,5-dimethoxybenzaldehyde. This strategy involves an initial electrophilic aromatic substitution (bromination) followed by a nucleophilic aromatic substitution.

Synthesis_Workflow A 2,5-Dimethoxybenzaldehyde B Step 1: Bromination A->B Br₂ / Acetic Acid C 4-Bromo-2,5-dimethoxybenzaldehyde B->C D Step 2: Nucleophilic Aromatic Substitution C->D NaSCH₃ / DMF E 2,5-Dimethoxy-4- (methylsulfanyl)benzaldehyde D->E

Figure 1: Synthetic workflow for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

Step 1: Bromination of 2,5-Dimethoxybenzaldehyde

The first step is the regioselective bromination of 2,5-dimethoxybenzaldehyde to yield 4-bromo-2,5-dimethoxybenzaldehyde. The electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the para position relative to the methoxy group at C2.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0°C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude 4-bromo-2,5-dimethoxybenzaldehyde can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

The second step involves a nucleophilic aromatic substitution reaction where the bromide in 4-bromo-2,5-dimethoxybenzaldehyde is displaced by a methylsulfanyl group using sodium thiomethoxide. The presence of the electron-withdrawing aldehyde group and the activating methoxy groups facilitates this substitution.

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Nucleophile Addition: Add sodium thiomethoxide (1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aldehyde (-CHO)~10.2~189
Aromatic-H (at C3)~7.3~115
Aromatic-H (at C6)~7.1~112
Methoxy (-OCH₃ at C2)~3.9~56
Methoxy (-OCH₃ at C5)~3.8~55
Methylsulfanyl (-SCH₃)~2.5~15
Aromatic-C (quaternary)-~158, ~155, ~125, ~120

Applications in Drug Discovery and Medicinal Chemistry

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Substituted benzaldehydes are well-established precursors for various classes of compounds, including:

  • Phenethylamines and Amphetamines: The aldehyde functionality can undergo condensation reactions with nitroalkanes (Henry reaction) followed by reduction to yield substituted phenethylamines, a class of compounds known for their diverse pharmacological effects.

  • Schiff Bases: The aldehyde can react with primary amines to form Schiff bases, which are known to exhibit a wide range of biological activities, including antioxidant and radioprotective properties.[1]

  • Heterocyclic Compounds: The aldehyde group is a versatile handle for the construction of various heterocyclic ring systems that are prevalent in many drug scaffolds.

The presence of the methylsulfanyl group is of particular interest as sulfur-containing compounds are known to play crucial roles in biological systems and often exhibit a range of bioactivities.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical entity and by considering the hazards of its precursors and structurally related compounds.

Hazard Analysis:

  • Precursor Hazards: The precursor, 2,5-dimethoxybenzaldehyde, is known to cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • General Benzaldehyde Hazards: Benzaldehydes, in general, can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[2]

  • Organosulfur Compounds: While specific toxicity data is lacking, organosulfur compounds can have varied toxicological profiles, and appropriate care should be taken to avoid exposure.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. The well-defined two-step synthesis from readily available starting materials makes it an attractive intermediate for the development of novel compounds. While further research is needed to fully elucidate its biological activity and toxicological profile, its structural features suggest a high potential for the discovery of new bioactive molecules. Researchers and scientists are encouraged to employ the provided synthetic protocols and safety guidelines to explore the full potential of this versatile compound.

References

  • PubChem. Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Rhodium Archive. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. [Link]

  • PubMed. Synthesis and biological activity of sulfur-containing aryl-aldehyde Schiff bases. National Center for Biotechnology Information. [Link]

Sources

Structural Elucidation: The Foundation of Spectral Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the compound's spectral data, ensuring a thorough understanding of its molecular structure and proton environments.

Before interpreting a spectrum, a clear understanding of the molecule's structure is paramount. 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (IUPAC Name: 2,5-dimethoxy-4-methylsulfanylbenzaldehyde) possesses a substituted benzene ring with five distinct proton environments, which are key to its unique ¹H NMR signature.[1]

The structure contains:

  • An aldehyde proton (-CHO).

  • Two aromatic protons on the benzene ring.

  • Two distinct methoxy group protons (-OCH₃).

  • One methylsulfanyl group proton (-SCH₃).

Each of these proton groups will produce a unique signal in the ¹H NMR spectrum, characterized by its chemical shift, integration, and multiplicity.

cluster_molecule 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde C1 C C2 C C1->C2 CHO C(=O)H C1->CHO C3 C C2->C3 OCH3_2 OCH₃ C2->OCH3_2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 SCH3 SCH₃ C4->SCH3 C6 C C5->C6 OCH3_5 OCH₃ C5->OCH3_5 C6->C1 H6 H C6->H6

Caption: Molecular structure with distinct proton environments highlighted.

Principles of ¹H NMR and Predictive Analysis

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (to a lower ppm value).[2]

  • Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing and exhibits significant magnetic anisotropy. This combination strongly deshields the attached proton, causing it to resonate far downfield.[3][4]

  • Methoxy Groups (-OCH₃): The oxygen atom is electronegative, but its lone pairs donate electron density into the aromatic ring via resonance. This is a shielding effect, particularly at the ortho and para positions.[5]

  • Methylsulfanyl Group (-SCH₃): The sulfur atom is less electronegative than oxygen, and its ability to donate electron density is also significant, leading to a shielding effect.

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of magnetic moments of non-equivalent neighboring protons, causing signals to split.[6] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For aromatic protons, typical coupling constants are J-ortho (³J) = 7–10 Hz and J-meta (⁴J) = 2–3 Hz.[5] Long-range coupling over four or more bonds is also possible, especially in conjugated systems.[7]

Based on these principles, we can predict the ¹H NMR spectrum of the title compound.

Detailed Spectral Assignment

Aldehyde Proton (-CHO)
  • Predicted Chemical Shift (δ): ~10.4 ppm. The aldehyde proton is consistently found in the δ 9-10 ppm region.[8] Given the electronic effects of the other substituents, a value at the higher end of this range is expected.

  • Integration: 1H.

  • Multiplicity: Singlet. This proton has no adjacent proton neighbors to couple with.

Aromatic Protons (H-3 and H-6)

The two aromatic protons are in distinct chemical environments.

  • Proton H-3: This proton is positioned ortho to the strongly electron-withdrawing aldehyde group and ortho to an electron-donating methoxy group. The deshielding effect of the aldehyde is expected to dominate, placing this signal further downfield than H-6.

  • Proton H-6: This proton is situated ortho to an electron-donating methoxy group and meta to the aldehyde group. It will be more shielded than H-3.

  • Predicted Chemical Shifts (δ):

    • H-3: ~7.3 ppm

    • H-6: ~7.0 ppm

  • Integration: 1H each.

  • Multiplicity: Both protons are expected to appear as singlets. They are meta to each other, and the expected meta coupling (⁴J) is very small (~2-3 Hz), which may not be resolved on lower-field spectrometers, resulting in apparent singlets.[6]

Methoxy Protons (-OCH₃)

The two methoxy groups are non-equivalent.

  • C2-OCH₃: This group is adjacent to the electron-withdrawing aldehyde group.

  • C5-OCH₃: This group is flanked by the other methoxy group and the methylsulfanyl group.

  • Predicted Chemical Shifts (δ): ~3.9 ppm. Due to their slightly different environments, they will likely appear as two distinct singlets, very close to each other.

  • Integration: 3H each.

  • Multiplicity: Two singlets.

Methylsulfanyl Proton (-SCH₃)
  • Predicted Chemical Shift (δ): ~2.5 ppm. This is a typical range for a methyl group attached to a sulfur atom which is, in turn, bonded to an aromatic ring. Data for the similar compound 4-(Methylthio)benzaldehyde shows this peak at 2.53 ppm.[9]

  • Integration: 3H.

  • Multiplicity: Singlet.

Summary of Predicted ¹H NMR Data

Proton Assignment Integration Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehyde (-CHO)1H~10.4Singlet (s)
Aromatic H-31H~7.3Singlet (s)
Aromatic H-61H~7.0Singlet (s)
Methoxy (C2-OCH₃)3H~3.9Singlet (s)
Methoxy (C5-OCH₃)3H~3.9Singlet (s)
Methylsulfanyl (-SCH₃)3H~2.5Singlet (s)

Standard Experimental Protocol for ¹H NMR Acquisition

To empirically validate the predicted spectrum, a standardized experimental procedure is essential. The following protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation

  • Accurately weigh approximately 5-10 mg of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[10]

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Step 2: Spectrometer Setup and Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve maximum homogeneity and resolution.

  • Set acquisition parameters:

    • Pulse Angle: 90° pulse.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

  • Initiate the acquisition.

Step 3: Data Processing

  • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons.

cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl₃ + TMS) B Instrument Setup (Lock, Shim) A->B C Data Acquisition (Pulsing, FID) B->C D Data Processing (FT, Phasing, Integration) C->D E Spectral Analysis (Assign Peaks) D->E

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

The Influence of Solvent Choice

It is critical to recognize that chemical shifts can be influenced by the choice of solvent.[11] Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to their magnetic anisotropy.[12] These interactions can be exploited to resolve overlapping signals but also mean that spectra recorded in different solvents may not be directly comparable without careful consideration.[13] For consistency, reporting the solvent used is standard and mandatory practice.

Conclusion

The ¹H NMR spectrum of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a powerful tool for its structural verification. The spectrum is characterized by six distinct singlets, corresponding to the aldehyde, two aromatic, two methoxy, and one methylsulfanyl proton environments. The predicted downfield shift of the aldehyde proton, the specific locations of the aromatic protons, and the characteristic signals for the methoxy and methylsulfanyl groups provide a definitive fingerprint for the molecule. By following a rigorous experimental protocol, researchers can obtain high-quality data that validates this structure, ensuring the identity and purity of the compound for applications in research and development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Cavaleiro, J. A. S. (1987). "Solvent effects" in 1H NMR spectroscopy: A simple undergraduate experiment.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2007). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Thieme. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patterns. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • designer-drug.com. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • YouTube. (2019). H NMR coupling and coupling constants. Retrieved from [Link]

  • Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • AA Blocks. (n.d.). 2,5-Dimethoxy-4-(methylthio)benzaldehyde. Retrieved from [Link]

  • Rhodium Archive. (n.d.). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • JoVE. (2024). Video: ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Retrieved from [Link]

Sources

Mass spectrometry of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Introduction

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry and drug development. Its unique structure, featuring two electron-donating methoxy groups and a sulfur-containing methylsulfanyl group, presents distinct characteristics during mass spectrometric analysis. Understanding its ionization behavior and fragmentation patterns is crucial for unambiguous identification, structural elucidation, and quantification in complex matrices.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometry of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict and explain its fragmentation pathways under Electron Ionization (EI), and provide field-proven experimental protocols for its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties & Analytical Considerations

The analytical strategy for any molecule is fundamentally guided by its physicochemical properties. The functional groups of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde—an aldehyde, two ethers (methoxy), and a thioether (methylsulfanyl)—dictate its behavior in a mass spectrometer. The alkoxy and alkylthio groups are generally electron-donating, which can influence the stability of the aromatic ring and its fragment ions[1].

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃SPubChem CID 611399[2]
Average Molecular Weight 212.27 g/mol PubChem CID 611399[2]
Monoisotopic (Exact) Mass 212.05071541 DaPubChem CID 611399[2]

The compound's moderate molecular weight and the presence of both polar (carbonyl, ether) and non-polar (aromatic ring, methyl groups) moieties make it amenable to analysis by both GC-MS and LC-MS, though the choice of technique depends on the specific analytical goal.

Ionization Methodologies: A Strategic Selection

The choice of ionization source is the most critical decision in developing a robust mass spectrometric method. The objective—whether comprehensive structural elucidation or sensitive quantification—dictates the optimal approach.

Electron Ionization (EI) for GC-MS

Expert Rationale: For pure compound identification and structural confirmation, Electron Ionization (EI) is the gold standard. As a hard ionization technique, it imparts significant energy into the molecule, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and de novo structural elucidation. The volatility of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde makes it an excellent candidate for GC-MS analysis.

Soft Ionization for LC-MS (APCI and ESI)

Expert Rationale: When dealing with complex matrices, requiring higher sensitivity, or analyzing thermally labile analogues, LC-MS is the preferred platform. Soft ionization techniques are designed to generate intact molecular or pseudomolecular ions with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is exceptionally well-suited for molecules of intermediate polarity that are volatile enough to be vaporized in the source. It has proven to be a robust and efficient method for the direct analysis of sulfur-containing compounds, often providing superior performance over other techniques for this class of molecule[3]. For this target analyte, APCI is the recommended starting point for LC-MS method development.

  • Electrospray Ionization (ESI): While ESI is a workhorse for polar and ionizable compounds, its efficiency for less basic molecules like this benzaldehyde can be limited. However, a key phenomenon to be aware of is the potential for in-source reactions. When using methanol as a solvent, aromatic aldehydes can undergo a gas-phase aldol reaction in the ESI source, leading to the formation of an unexpected but diagnostic [M+15]⁺ ion[4]. Furthermore, sulfur-containing compounds can be intentionally derivatized (e.g., methylated) to form sulfonium salts, which are highly responsive in positive-ion ESI[5].

The following diagram illustrates the decision-making process for selecting the appropriate ionization technique.

G cluster_input Analytical Objective cluster_platform Platform Selection cluster_technique Technique Implementation Goal Primary Goal? Platform Is sample GC-amenable? Goal->Platform Structural Elucidation LCMS LC-MS Goal->LCMS Quantification in Matrix EIMS GC-EI-MS Platform->EIMS Yes Platform->LCMS No / Matrix Interference APCI APCI-MS LCMS->APCI Recommended Starting Point ESI ESI-MS (Consider methanol adducts) LCMS->ESI Alternative/ Derivatization

Caption: Workflow for selecting the optimal mass spectrometry ionization technique.

Elucidation of EI Fragmentation Pathways

Based on public spectral data and established fragmentation principles for aromatic aldehydes and sulfur-containing compounds, we can predict the primary fragmentation pathways for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

The molecular ion ([M]⁺•) is observed at m/z 212 [2].

Key Fragmentation Routes:

  • Loss of a Methyl Radical (•CH₃): The most significant initial fragmentation is the loss of 15 Da to form a stable, even-electron cation at m/z 197 [2]. This loss can originate from either a methoxy group or the methylsulfanyl group. The resulting resonance-stabilized structure makes this a highly favored pathway.

  • α-Cleavage of Aldehydic Hydrogen (Loss of H•): A hallmark of aldehyde mass spectra is the loss of the hydrogen atom from the carbonyl group, resulting in an [M-1]⁺ peak[6]. This yields a highly stable acylium ion at m/z 211 . In aromatic aldehydes, this peak is often prominent due to resonance stabilization[7].

  • Loss of the Formyl Group (Loss of •CHO or H• + CO): The molecule can fragment by two mechanisms to yield an ion at m/z 183 . This can occur via direct loss of the formyl radical (•CHO, 29 Da) or by a sequential loss of a hydrogen radical followed by carbon monoxide (CO, 28 Da) from the m/z 211 ion[8].

  • Cleavage of the Thio-methyl Group (Loss of •SCH₃): Loss of the entire methylsulfanyl radical (47 Da) is another plausible pathway, which would produce a fragment ion at m/z 165 .

  • Further Fragmentation: The primary fragment at m/z 197 can subsequently lose carbon monoxide (28 Da) to produce an ion at m/z 169 .

The following diagram illustrates the proposed fragmentation cascade.

G M [M]⁺• m/z 212 F197 [M-CH₃]⁺ m/z 197 M->F197 - •CH₃ F211 [M-H]⁺ m/z 211 M->F211 - H• F183 [M-CHO]⁺ m/z 183 M->F183 - •CHO F165 [M-SCH₃]⁺ m/z 165 M->F165 - •SCH₃ F169 [M-CH₃-CO]⁺ m/z 169 F197->F169 - CO F211->F183 - CO

Caption: Proposed EI fragmentation pathways for the target molecule.

Summary of Key Fragment Ions:

m/zProposed Ion FormulaNeutral LossDescription
212[C₁₀H₁₂O₃S]⁺•-Molecular Ion (M⁺•)
211[C₁₀H₁₁O₃S]⁺H•α-Cleavage of aldehydic proton
197[C₉H₉O₃S]⁺•CH₃Loss of a methyl radical
183[C₉H₁₁O₂S]⁺•CHOLoss of the formyl radical
165[C₉H₉O₃]⁺•SCH₃Loss of the methylsulfanyl radical
169[C₈H₉O₂S]⁺•CH₃, COSequential loss from M⁺•

Experimental Protocols

The following protocols provide robust starting points for the analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. All protocols should be validated with certified reference standards.

Protocol 4.1: GC-MS Analysis for Structural Identification

This protocol is designed for high-resolution separation and the generation of a clean, reproducible EI spectrum for library creation or matching.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B GC/MSD or equivalent single quadrupole.

  • GC Method:

    • Injection Port: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan.

    • Scan Range: m/z 40 - 450.

    • Solvent Delay: 3 minutes.

Protocol 4.2: LC-MS Analysis for Quantification

This protocol uses APCI for robust ionization and is suitable for quantifying the analyte in solution or simple matrices.

  • Sample Preparation:

    • Prepare stock solutions in methanol or acetonitrile.

    • Dilute samples to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) using the initial mobile phase composition.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • MS System: Waters Xevo TQ-S or equivalent tandem quadrupole.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Method (APCI):

    • Ionization Mode: APCI, Positive.

    • Corona Current: 4.0 µA.

    • Vaporizer Temperature: 400°C.

    • Capillary Voltage: 3.0 kV.

    • Acquisition Mode: Selected Ion Recording (SIR) for sensitivity or Full Scan for method development.

    • SIR Ion: m/z 212.05 (for the protonated molecule [M+H]⁺, though APCI can also produce the radical cation M⁺•).

Conclusion

The mass spectrometric analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a multifaceted task that benefits from a strategic approach. Electron Ionization provides a rich fragmentation pattern essential for structural confirmation, with key fragments appearing at m/z 197 ([M-CH₃]⁺) and m/z 211 ([M-H]⁺). For analyses requiring liquid chromatography, APCI stands out as a robust ionization technique for this class of sulfur-containing aromatics. By understanding the interplay between the molecule's structure and the chosen analytical technique, researchers can confidently identify, characterize, and quantify this compound, facilitating its application in pharmaceutical and chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 602019, 2,5-Dimethoxy-4-methylbenzaldehyde. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link].

  • Wikipedia (2023). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link].

  • Chemsrc (n.d.). 2,5-Dimethoxy-4-methyl-benzaldehyde. Retrieved from [Link].

  • Chemistry Stack Exchange (2016). EI-MS: M-28 peak in aldehydes. Retrieved from [Link].

  • Analytical Methods (2023). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Retrieved from [Link].

  • Chemistry LibreTexts (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link].

  • ResearchGate (2018). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Retrieved from [Link].

  • PubMed (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Retrieved from [Link].

  • JoVE (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link].

  • YouTube (2022). Lec-28 || Mass fragmentation pattern of aldehydes. Retrieved from [Link].

  • Google Patents (2003). Process for preparing 2,5-dimethoxy benzaldehyde.
  • ACS Publications (1994). Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Retrieved from [Link].

  • Ingenieria Analitica Sl (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link].

  • PubMed (2011). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link].

Sources

Methodological & Application

Application Notes & Protocols: The Utility of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Benzaldehyde Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. Substituted benzaldehydes are a cornerstone of synthetic medicinal chemistry, serving as versatile precursors for a multitude of heterocyclic and non-heterocyclic compounds.[1] Among these, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde emerges as a scaffold of significant interest. Its unique substitution pattern—featuring two electron-donating methoxy groups and a lipophilic, polarizable methylsulfanyl group—provides a rich electronic and steric environment for molecular design.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate. We will delve into field-proven synthetic protocols, explore its derivatization into biologically relevant molecules such as Schiff bases and phenethylamines, and provide standardized methodologies for their subsequent biological evaluation. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Synthesis of the Core Scaffold: 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

The most reliable and scalable synthesis of the title compound begins with the commercially available 2,5-dimethoxybenzaldehyde. The strategy involves a two-step process: regioselective bromination followed by a nucleophilic aromatic substitution to install the methylsulfanyl moiety.

Synthetic Workflow Overview

The overall transformation is depicted below, highlighting the key intermediate and reaction sequence.

G cluster_0 A 2,5-Dimethoxybenzaldehyde B 4-Bromo-2,5-dimethoxybenzaldehyde A->B  Step 1: Bromination  Br₂, Acetic Acid   C 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde B->C  Step 2: Nucleophilic Substitution  R-SH, K₂CO₃, DMF  

Caption: Two-step synthesis of the target benzaldehyde.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 4-alkylthio-2,5-dimethoxybenzaldehydes.[2]

Step 1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde (Intermediate)

  • Rationale: Acetic acid serves as a polar protic solvent that facilitates the electrophilic bromination of the electron-rich aromatic ring. The bromine is directed to the para-position relative to the aldehyde group due to the strong activating and ortho-, para-directing effects of the two methoxy groups. Simple recrystallization provides a straightforward method for purification.[2]

  • Procedure:

    • In a fume hood, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add bromine (1.05 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL per gram of starting aldehyde). A precipitate will form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure 4-bromo-2,5-dimethoxybenzaldehyde as a white or off-white solid.

Step 2: Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

  • Rationale: This step involves a nucleophilic aromatic substitution. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. Potassium carbonate (K₂CO₃) is a mild base used to deprotonate the thiol (methyl mercaptan, CH₃SH), generating the more nucleophilic thiolate anion in situ. This approach is often more convenient than preparing sodium mercaptides with hazardous reagents like NaH.[2]

  • Procedure:

    • To a solution of 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in DMF (approx. 10 mL per gram) in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

    • Add methyl mercaptan (CH₃SH, typically as a solution in DMF or another solvent, 1.2 eq) or sodium thiomethoxide (NaSMe, 1.2 eq) to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to accelerate the conversion if necessary. Monitor by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to afford the final product.

Application in Lead Generation: Synthesis of Bioactive Derivatives

The true value of 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde lies in its ability to serve as a starting point for libraries of potential drug candidates. The aldehyde functionality is a reactive handle for numerous chemical transformations.

Application Focus 1: Synthesis of Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) group, are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The reaction is a straightforward condensation.

G cluster_0 A 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde C Schiff Base Derivative A->C B Primary Amine (R-NH₂) B->C  Condensation  Methanol, cat. Acid  Reflux  

Caption: General synthesis of Schiff base derivatives.

Protocol: General Procedure for Schiff Base Synthesis

  • Rationale: The reaction is typically catalyzed by a few drops of a strong acid (like sulfuric or acetic acid) to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Methanol or ethanol are common solvents as they readily dissolve the reactants and the product often precipitates upon cooling.[5][6]

  • Procedure:

    • Dissolve 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde (1.0 eq) in methanol (20 mL) in a round-bottom flask.

    • Add the desired primary amine (1.0 eq). The amine can be aliphatic or aromatic, allowing for extensive library generation.

    • Add 2-3 drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.

    • Equip the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The Schiff base product will often precipitate.

    • Collect the solid by vacuum filtration and wash with a small amount of cold methanol.

    • If no precipitate forms, reduce the solvent volume in vacuo and induce crystallization or purify by column chromatography.

    • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry). The disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of the imine proton signal (~8.0-8.5 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.

Application Focus 2: Precursor for Phenethylamine Derivatives

The 2,5-dimethoxy-4-substituted phenethylamine scaffold is renowned in medicinal chemistry, particularly in neuroscience, as it forms the core of many psychoactive compounds and serotonergic receptor modulators. The "2C-T" series of designer drugs, for example, are 2,5-dimethoxy-4-alkylthiophenethylamines.[7] The synthesis from the benzaldehyde typically proceeds via a nitrostyrene intermediate.

This application highlights the aldehyde's role as a key building block for neurologically active compounds, making it a valuable tool for researchers developing probes for the central nervous system or novel therapeutics.

Protocols for Biological Evaluation

After synthesizing a library of derivatives, the next critical phase is to assess their biological activity. The following are standardized, high-throughput screening protocols suitable for initial evaluation.

General Workflow for Biological Screening

G A Synthesized Compound Library B Primary Screening (e.g., MIC, MTT Assay) A->B C Hit Identification (Active Compounds) B->C D Secondary Screening (Dose-Response, Selectivity) C->D E Lead Optimization D->E

Sources

Role of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde in psychedelic drug synthesis

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is an exemplary precursor that highlights the principles of targeted organic synthesis in the development of psychoactive compounds. The straightforward, two-step conversion to the amphetamine analogue ALEPH demonstrates a reliable and well-documented synthetic route. This same fundamental pathway, involving a Henry condensation followed by reduction, is applicable to the synthesis of a wide array of phenethylamines and is a cornerstone of the synthetic chemistry detailed by Shulgin. [10][14][15]The choice of nitroalkane in the first step and the specific precursor benzaldehyde dictates the final structure, allowing for systematic exploration of structure-activity relationships within this fascinating class of molecules. [8]

References

  • Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.). Google Patents.
  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Fantegrossi, W. E., et al. (2005). Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. Psychopharmacology. Retrieved January 27, 2026, from [Link]

  • Fantegrossi, W. E., et al. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. PubMed. Retrieved January 27, 2026, from [Link]

  • 2C-T-7. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • PiHKAL. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Glatfelter, G. C., et al. (2024). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Shulgin, A. #3 ALEPH. (n.d.). Erowid Online Books: "PIHKAL". Retrieved January 27, 2026, from [Link]

  • 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Chemical structures of 2,5-dimethoxy-4-methylthiophenethylamine (2C-T)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (Unfinished) Review of PIHKAL: A Chemical Love Story by Alexander Shulgin and Ann Shulgin. (n.d.). designer-drug.com. Retrieved January 27, 2026, from [Link]

  • (PDF) Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fuller, D. (2011). The 2C-phenethylamines Have Arrived. Forensic Toxicology Expert. Retrieved January 27, 2026, from [Link]

  • Alexander Shulgin. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Platoni, K. (2002). 2C-T-7's Bad Trip. KaraPlatoni.com. Retrieved January 27, 2026, from [Link]

  • 2C-B, Understanding the “Love Child” of Alexander and Ann Shulgin. (2023). Psychedelics.com. Retrieved January 27, 2026, from [Link]

  • Benzenhöfer, U., & Passie, T. (2010). Rediscovering MDMA (ecstasy): the role of the American chemist Alexander T. Shulgin. PubMed. Retrieved January 27, 2026, from [Link]

  • PiHKAL (Phenethylamines I Have Known And Loved): A Chemical Love Story. (n.d.). Transform Press. Retrieved January 27, 2026, from [Link]

Application Notes and Protocols: 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde in Neurochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Chemical Intermediate

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a substituted benzaldehyde that serves as a critical chemical intermediate in the synthesis of novel psychoactive compounds, particularly phenethylamine derivatives. While this aldehyde itself is not the primary pharmacologically active agent at neuronal receptors, its strategic importance in neurochemical research lies in its role as a precursor to potent and selective serotonergic ligands. The structural motif of a 2,5-dimethoxy-4-substituted phenyl ring is a hallmark of a class of compounds known for their high affinity and agonist activity at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype.

The exploration of compounds derived from 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde is driven by the desire to understand the intricate signaling pathways of the serotonin system, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and perception. The insights gained from studying these derivatives contribute to the development of novel therapeutics for psychiatric and neurological disorders.

These application notes provide a comprehensive guide for the utilization of 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde in a research setting, focusing on its conversion to its corresponding phenethylamine and subsequent characterization of this derivative's neurochemical properties. The protocols outlined below are based on established methodologies for analogous compounds and are designed to ensure scientific rigor and reproducibility.

Core Application: A Gateway to Potent Serotonergic Modulators

The primary application of 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde in neurochemical research is as a starting material for the synthesis of 2-(2,5-dimethoxy-4-(methylsulfanyl)phenyl)ethanamine. This transformation is a key step in accessing a molecule with a high potential for interaction with serotonin receptors. The rationale behind this application is grounded in the well-documented structure-activity relationships of phenethylamine hallucinogens, where the 2,5-dimethoxy substitution pattern is a crucial determinant of 5-HT₂ₐ receptor agonism.

The subsequent neurochemical investigation of the synthesized phenethylamine can be broadly categorized into:

  • Receptor Binding Affinity Profiling: Determining the binding affinity of the compound for a panel of neurotransmitter receptors to establish its selectivity profile.

  • Functional Activity Characterization: Assessing the functional consequences of receptor binding, such as G-protein activation, second messenger signaling, and receptor internalization.

  • In Vivo Behavioral Analysis: Investigating the physiological and behavioral effects of the compound in animal models to correlate its neurochemical properties with its in vivo actions.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-dimethoxy-4-(methylsulfanyl)phenyl)ethanamine

This protocol describes a common synthetic route from the aldehyde to the corresponding phenethylamine.

Step 1: Nitrostyrene Formation (Henry Reaction)

  • Dissolve 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde (1 equivalent) in nitromethane (10-20 equivalents).

  • Add a catalytic amount of a suitable base, such as ammonium acetate or ethylenediammonium diacetate.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess nitromethane under reduced pressure.

  • The resulting crude nitrostyrene can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Step 2: Reduction of the Nitrostyrene

  • Prepare a solution of the purified nitrostyrene in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH) (3-4 equivalents), in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the nitrostyrene solution to the LAH suspension at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent.

  • Combine the filtrate and washes, and evaporate the solvent under reduced pressure to obtain the crude phenethylamine.

  • The product can be purified by acid-base extraction followed by distillation or conversion to a salt (e.g., hydrochloride) and recrystallization.

Protocol 2: In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized phenethylamine for the human 5-HT₂ₐ receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • [³H]ketanserin (radioligand).

  • Serotonin (5-HT) or a known 5-HT₂ₐ receptor antagonist (e.g., M100907) as a reference compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Microplate reader or liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293 cells expressing the 5-HT₂ₐ receptor.

  • In a 96-well plate, add a fixed concentration of [³H]ketanserin (typically at its Kd value).

  • Add increasing concentrations of the synthesized phenethylamine (or the reference compound) to compete with the radioligand for binding.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Data Presentation:

Compound5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)5-HT₁ₐ Ki (nM)
Synthesized PhenethylamineHypothetical ValueHypothetical ValueHypothetical Value
Serotonin (5-HT)Reference ValueReference ValueReference Value
Protocol 3: In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the agonist activity of the synthesized phenethylamine at the 5-HT₂ₐ receptor by quantifying intracellular calcium release.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human 5-HT₂ₐ receptor and a G-protein that couples to phospholipase C (e.g., Gαq).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject increasing concentrations of the synthesized phenethylamine into the wells and monitor the change in fluorescence over time.

  • The peak fluorescence intensity is proportional to the intracellular calcium concentration.

  • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) by fitting the concentration-response data to a sigmoidal dose-response curve.

Data Presentation:

Compound5-HT₂ₐ EC₅₀ (nM)Emax (% of 5-HT response)
Synthesized PhenethylamineHypothetical ValueHypothetical Value
Serotonin (5-HT)Reference Value100%

Visualization of a Potential Signaling Pathway

The synthesized phenethylamine derived from 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde is expected to act as an agonist at the 5-HT₂ₐ receptor, a Gq-coupled receptor. The following diagram illustrates the canonical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol L Phenethylamine Derivative R 5-HT2A Receptor L->R Binds G Gq Protein (α, β, γ subunits) R->G Activates PLC Phospholipase C (PLC) G->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Response (e.g., neuronal excitation) PKC->CellularResponse Phosphorylates targets ER->Ca Releases G Start 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde Nitrostyrene Nitrostyrene Formation (Henry Reaction) Start->Nitrostyrene Reduction Reduction to Phenethylamine (e.g., with LAH) Nitrostyrene->Reduction Purification Purification (e.g., Acid-Base Extraction) Reduction->Purification Binding Receptor Binding Assay (Determine Ki) Purification->Binding Functional Functional Assay (Determine EC₅₀, Emax) Purification->Functional Analysis Data Analysis and SAR Studies Binding->Analysis Functional->Analysis

Caption: Experimental workflow for neurochemical characterization.

Trustworthiness and Self-Validation

The integrity of the research conducted using these protocols relies on several key self-validating steps:

  • Purity of the Synthesized Compound: The purity of the synthesized phenethylamine must be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Impurities can lead to erroneous results in biological assays.

  • Use of Reference Compounds: In all biological assays, the inclusion of a well-characterized reference compound (e.g., serotonin) is essential. This allows for the normalization of data and ensures that the assay is performing as expected.

  • Reproducibility: Experiments should be repeated multiple times to ensure the reproducibility of the results. The calculation of standard deviations or standard errors of the mean is crucial for assessing the reliability of the data.

  • Orthogonal Assays: Whenever possible, the results from one type of assay should be confirmed using an orthogonal method. For example, the functional activity determined by a calcium mobilization assay could be corroborated by a second messenger assay that measures inositol phosphate production.

Conclusion

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a valuable tool in neurochemical research, not as a direct pharmacological agent, but as a key building block for the synthesis of potent and selective serotonergic ligands. The protocols and workflows detailed in these application notes provide a robust framework for researchers to synthesize and characterize novel phenethylamine derivatives. By adhering to the principles of scientific integrity and incorporating self-validating measures, the study of these compounds will continue to illuminate the complex roles of the serotonin system in brain function and disease, paving the way for the development of next-generation therapeutics.

References

There are no direct publications on the neurochemical applications of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde found in the initial search. The following references pertain to related compounds and general methodologies, which form the basis for the protocols described above.

  • Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. PubMed.[Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology.[Link]

  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium.ws.[Link]

  • 2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe) induce adverse cardiac effects in vitro and in vivo. PubMed.[Link]

  • A sensitive method for determining levels of [-]-2,5,-dimethoxy-4-methylamphetamine in the brain tissue. PubMed.[Link]

Application Notes & Protocols for the Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)phenethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of substituted phenethylamines, with a specific focus on derivatives from 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. The protocols detailed herein are grounded in established chemical principles and offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The 2C-T-4 Scaffold and its Significance

Substituted phenethylamines are a broad class of organic compounds with a wide range of pharmacological activities.[1][2] A notable subclass is the 2,5-dimethoxyphenethylamine family, often referred to as the "2C" series, which are known for their potent interactions with serotonin receptors.[3] The specific target of this protocol, 2-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)ethanamine (commonly known as 2C-T-4), and its analogs, are of significant interest in medicinal chemistry for exploring structure-activity relationships at these receptors.[4][5]

The synthesis commences with the commercially available or readily synthesized starting material, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. This aldehyde serves as a versatile building block for introducing the desired substitution pattern on the phenyl ring.[6] The general synthetic approach is a robust two-step process: a Henry-Knoevenagel condensation to form a nitrostyrene intermediate, followed by the reduction of this intermediate to the target phenethylamine.

Overall Synthetic Strategy

The conversion of the substituted benzaldehyde to the corresponding phenethylamine is efficiently achieved in two primary stages. This approach is widely applicable to a variety of substituted benzaldehydes for the synthesis of a library of phenethylamine derivatives.

  • Step 1: Henry-Knoevenagel Condensation. The aldehyde is reacted with a nitroalkane, typically nitroethane, in the presence of a basic catalyst. This reaction forms a carbon-carbon bond and, after dehydration, yields the corresponding β-nitrostyrene derivative.

  • Step 2: Reduction. The nitro group and the alkene double bond of the β-nitrostyrene intermediate are reduced to an amine and a single bond, respectively, to yield the final phenethylamine product.

Synthetic_Pathway Start 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde Intermediate 1-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)-2-nitropropene Start->Intermediate Henry Condensation (Nitroethane, Catalyst) Final 2-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)ethanamine (2C-T-4) Intermediate->Final Reduction (e.g., LiAlH4)

Figure 1: General two-step synthesis pathway from a substituted benzaldehyde to a phenethylamine.

Part 1: Synthesis of 1-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)-2-nitropropene

Principle of the Reaction

The first step is a Henry reaction (or nitroaldol reaction), a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[7][8] This reaction is base-catalyzed and proceeds through a nitroaldol intermediate, which readily dehydrates under the reaction conditions to form the more stable conjugated nitrostyrene. The choice of a primary amine like cyclohexylamine or a salt such as ammonium acetate as the catalyst is common and effective for driving the reaction towards the dehydrated product.[9]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde212.261.010.61 g (50 mmol)
Nitroethane75.072.07.51 g (100 mmol)
Ammonium Acetate77.081.03.85 g (50 mmol)
Glacial Acetic Acid60.05-50 mL
Methanol (for recrystallization)32.04-As needed

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (10.61 g, 50 mmol).

  • Addition of Reagents: Add glacial acetic acid (50 mL) to the flask and stir until the aldehyde has completely dissolved. To this solution, add nitroethane (7.51 g, 100 mmol) followed by ammonium acetate (3.85 g, 50 mmol).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle. The solution will typically turn a deep yellow to orange color. Maintain the reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 250 mL of cold water with stirring. A yellow-orange precipitate of the nitrostyrene product will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with water until the washings are neutral. The crude product can be purified by recrystallization from a minimal amount of boiling methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified bright yellow crystals by vacuum filtration and dry them in a desiccator.

Expected Yield: 70-85%

Characterization: The final product, 1-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)-2-nitropropene, should be a bright yellow crystalline solid.[10] It can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Part 2: Reduction of the Nitrostyrene to 2C-T-4

Principle of the Reaction

The reduction of a nitrostyrene to a phenethylamine requires the reduction of both the nitro group to an amine and the carbon-carbon double bond to a single bond. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation in a single step.[11][12] The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. Other reducing systems, such as sodium borohydride in the presence of a catalyst like copper(II) chloride, can also be employed as a milder alternative.[13]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
1-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)-2-nitropropene269.321.08.08 g (30 mmol)
Lithium Aluminum Hydride (LiAlH₄)37.953.03.41 g (90 mmol)
Anhydrous Tetrahydrofuran (THF)72.11-200 mL
15% Sodium Hydroxide (NaOH) solution40.00-As needed
Anhydrous Diethyl Ether or Dichloromethane (DCM)--As needed
Concentrated Hydrochloric Acid (HCl)36.46-As needed

Procedure:

!!! CAUTION: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., Nitrogen or Argon) and away from any sources of moisture. All glassware must be thoroughly dried.

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (3.41 g, 90 mmol) in anhydrous THF (100 mL).

  • Addition of Nitrostyrene: Dissolve the nitrostyrene intermediate (8.08 g, 30 mmol) in anhydrous THF (100 mL) and add this solution to the dropping funnel. Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction if necessary.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours to ensure the reaction goes to completion. Monitor the reaction by TLC until the starting nitrostyrene spot has disappeared.

  • Quenching (Fieser workup): Cool the reaction mixture in an ice bath. EXTREME CAUTION is required for this step. Slowly and carefully add, in a dropwise manner, x mL of water, followed by x mL of 15% NaOH solution, and finally 3x mL of water, where x is the number of grams of LiAlH₄ used (in this case, x = 3.41). This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Isolation of the Freebase: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts by vacuum filtration. Wash the filter cake thoroughly with several portions of THF or diethyl ether. Combine the filtrate and the washings and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenethylamine freebase as an oil.

  • Purification as the Hydrochloride Salt: Dissolve the crude oil in a minimal amount of isopropanol or anhydrous diethyl ether. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). The hydrochloride salt of the phenethylamine will precipitate.

  • Final Purification: Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Dry the final product under vacuum.

Expected Yield: 50-70%

Characterization: The final product, 2-(2,5-Dimethoxy-4-(methylsulfanyl)phenyl)ethanamine hydrochloride, should be a white to off-white crystalline solid. It can be fully characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Experimental_Workflow cluster_0 Part 1: Nitrostyrene Synthesis cluster_1 Part 2: Phenethylamine Synthesis a1 Dissolve Aldehyde in Acetic Acid a2 Add Nitroethane & Catalyst a1->a2 a3 Reflux for 2-4 hours a2->a3 a4 Precipitate in Water a3->a4 a5 Filter & Recrystallize a4->a5 b2 Add Nitrostyrene Solution Dropwise a5->b2 Purified Nitrostyrene b1 Prepare LiAlH4 Suspension (Inert Atm.) b1->b2 b3 Reflux for 4-6 hours b2->b3 b4 Quench Reaction (Fieser Workup) b3->b4 b5 Isolate Freebase b4->b5 b6 Convert to HCl Salt & Purify b5->b6

Figure 2: Step-by-step experimental workflow for the two-part synthesis.

References

  • Vertex AI Search. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. Retrieved January 27, 2026.
  • Vertex AI Search. (n.d.). Phenyl-2-nitropropene - Wikipedia. Retrieved January 27, 2026.
  • Guy, M., et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Central European Journal of Chemistry, 6(4), 526–534.
  • Vertex AI Search. (n.d.). 2C-T-4 - Wikipedia. Retrieved January 27, 2026.
  • Brabander, J. D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(9), 7549–7567.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Substituted phenethylamine - Wikipedia. Retrieved January 27, 2026.
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  • Bankston, D. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Synthesis, 2004(02), 283-289.
  • Vertex AI Search. (n.d.). Benzaldehyde, 2,5-dimethoxy-4-(propylthio)- | 132184-35-1 | Benchchem. Retrieved January 27, 2026.
  • Gaber, M., et al. (2014). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 4, 133-143.
  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
  • Vertex AI Search. (n.d.). Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Retrieved January 27, 2026.
  • ChemicalBook. (2021). What is 1-Phenyl-2-nitropropene?. Retrieved January 27, 2026.
  • Halpert, M. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 14(1), 1-3.
  • Vertex AI Search. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug .com. Retrieved January 27, 2026.
  • Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Retrieved January 27, 2026.
  • Vertex AI Search. (n.d.). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes) - NIH. Retrieved January 27, 2026.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Phenylethylamine | 64-04-0. Retrieved January 27, 2026.
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved January 27, 2026.
  • Vertex AI Search. (n.d.). Henry Reaction | PDF | Chemical Reactions | Catalysis - Scribd. Retrieved January 27, 2026.
  • SYNTHETIKA. (n.d.). P2NP Phenyl-2-nitropropene Phenylnitropropene. Retrieved January 27, 2026.
  • Smolecule. (n.d.). Buy 1-Phenyl-2-nitropropene | 705-60-2 | >98%. Retrieved January 27, 2026.
  • Gatch, M. B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12803.
  • Vertex AI Search. (n.d.). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde - MDPI. Retrieved January 27, 2026.
  • Dean, B. V., et al. (2013). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology, 9(2), 172-178.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and byproduct formations encountered during the synthesis of this important compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Product After Vilsmeier-Haack Formylation

Question: I performed a Vilsmeier-Haack reaction on 1,4-dimethoxy-2-(methylthio)benzene using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), but my yield of 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde is extremely low. What could be the cause?

Answer:

Low yields in the Vilsmeier-Haack formylation of this substrate are often traced back to two primary factors: the reactivity of the substrate and the integrity of the Vilsmeier reagent.

  • Causality - Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the electrophile, the Vilsmeier reagent (a chloroiminium salt), is relatively weak.[1] For the reaction to proceed efficiently, the aromatic ring must be sufficiently electron-rich. While the two methoxy groups and the methylsulfanyl group are all activating, their combined effect might not be enough if the reaction conditions are not optimal. It has been noted that 1,4-dimethoxybenzene itself is difficult to formylate under standard Vilsmeier-Haack conditions (DMF/POCl₃), highlighting the importance of proper reaction parameters.[2]

  • Causality - Reagent Degradation: The Vilsmeier reagent is sensitive to moisture. Any water contamination in your DMF, POCl₃, or reaction setup will consume the reagent, leading to a significant drop in the effective concentration of the electrophile and, consequently, a lower product yield.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry your glassware thoroughly in an oven and cool it under a stream of dry nitrogen or argon.

    • Use a freshly opened bottle of POCl₃ or distill it before use.

    • Use anhydrous DMF. Commercially available anhydrous DMF is suitable, or it can be dried over molecular sieves.

  • Optimize Reaction Temperature and Time:

    • The formation of the Vilsmeier reagent from DMF and POCl₃ is typically done at low temperatures (0-10 °C).

    • The formylation reaction itself may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A typical procedure involves heating the reaction mixture for several hours.[3]

  • Proper Work-up Procedure:

    • The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[4] This is typically achieved by quenching the reaction mixture with cold water or an ice-water mixture, followed by basification (e.g., with sodium acetate or sodium hydroxide solution) to neutralize the acidic byproducts. Incomplete hydrolysis can be a reason for low yield of the final aldehyde.

Problem 2: Presence of an Isomeric Byproduct

Question: My final product shows two spots on TLC and my NMR spectrum indicates the presence of an isomer. I am using the synthetic route involving bromination of 2,5-dimethoxybenzaldehyde followed by nucleophilic substitution. How can I avoid this and purify my product?

Answer:

The formation of an isomeric byproduct is a known issue with this synthetic route. The root cause lies in the initial bromination step.

  • Causality - Lack of Regioselectivity in Bromination: The bromination of 2,5-dimethoxybenzaldehyde in acetic acid is not perfectly regioselective. It yields the desired 4-bromo-2,5-dimethoxybenzaldehyde along with the isomeric 2-bromo-3,6-dimethoxybenzaldehyde, often in a roughly 4:1 ratio.[5] Both of these bromo-compounds can then react in the subsequent nucleophilic substitution step to produce the corresponding methylsulfanylbenzaldehyde isomers.

Troubleshooting and Purification Protocol:

  • Purification of the Bromo-intermediate:

    • It is highly recommended to purify the 4-bromo-2,5-dimethoxybenzaldehyde intermediate before proceeding to the next step. Simple recrystallization is often effective in separating the desired 4-bromo isomer from the 2-bromo isomer.[5]

    • Recrystallization Protocol:

      • Dissolve the crude brominated product in a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Verify the purity of the recrystallized material by TLC and melting point analysis before proceeding.

  • Chromatographic Separation of the Final Product:

    • If the isomeric mixture is carried through to the final product, purification by column chromatography is necessary.

    • Column Chromatography Parameters:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A non-polar/polar solvent system such as a hexane/ethyl acetate or dichloromethane/hexane gradient. The optimal solvent ratio should be determined by TLC analysis. The two isomers should have different retention factors (Rf), allowing for their separation.

Problem 3: Product Contamination with a More Polar, Sulfur-Containing Impurity

Question: After purification, I still have a minor, more polar impurity that I suspect is a sulfur-oxidized byproduct. How can this be formed and prevented?

Answer:

The methylsulfanyl (-SCH₃) group is susceptible to oxidation to form sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) species. These oxidized byproducts are significantly more polar than the desired thioether.

  • Causality - Oxidation of the Thioether:

    • During Vilsmeier-Haack Reaction: While not a common occurrence, harsh Vilsmeier-Haack conditions or the presence of oxidizing contaminants could potentially lead to partial oxidation of the sulfur atom.

    • During Nucleophilic Substitution: If using a thiol or thiolate, exposure to air (oxygen) during the reaction, especially at elevated temperatures or in the presence of trace metal catalysts, can cause oxidation.

    • During Work-up and Storage: Prolonged exposure to air or oxidizing agents during the work-up or storage can also lead to the formation of these byproducts.

Preventative Measures and Purification:

  • Maintain an Inert Atmosphere:

    • For the nucleophilic substitution step with a thiolate, it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[6]

  • Use Degassed Solvents:

    • For sensitive reactions, using solvents that have been degassed (by bubbling with an inert gas or by freeze-pump-thaw cycles) can help to remove dissolved oxygen.

  • Careful Work-up:

    • Avoid unnecessarily long work-up times and exposure to strong oxidizing conditions.

  • Purification:

    • The significant difference in polarity between the desired product and its sulfoxide/sulfone analogs makes them readily separable by silica gel column chromatography. The oxidized byproducts will have a much lower Rf value.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to 2,5-dimethoxy-4-(methylsulfanyl)benzaldehyde is generally preferred?

A1: The choice of synthetic route often depends on the availability of starting materials and the scale of the synthesis.

  • The Vilsmeier-Haack formylation of 1,4-dimethoxy-2-(methylthio)benzene is a direct and efficient one-step method if the starting thioether is available.

  • The bromination of 2,5-dimethoxybenzaldehyde followed by nucleophilic substitution is a viable alternative if 2,5-dimethoxybenzaldehyde is the more accessible starting material. However, this route requires careful purification of the intermediate to avoid isomeric impurities.[5]

  • The multi-step synthesis from 1,4-dimethoxybenzene via chlorosulfonation is longer and may have lower overall yield but can be an option if neither of the other starting materials is readily available.[6]

Q2: What are the key analytical techniques to identify byproducts in this synthesis?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary identification of the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired product and any isolated byproducts. Isomeric byproducts will show distinct differences in their aromatic proton splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and byproducts. Fragmentation patterns can also provide structural clues.

Q3: Can the aldehyde group be over-reduced or oxidized during the synthesis?

A3: This is generally not a major concern under the typical reaction conditions for the Vilsmeier-Haack or nucleophilic substitution routes. However, if strong reducing agents (e.g., metal hydrides) or oxidizing agents are used in subsequent steps or during work-up, the aldehyde functionality could be affected. Standard purification techniques should be sufficient to remove any such byproducts.

Visualizing the Synthetic Pathways and Byproduct Formation

To better understand the chemical transformations and the origin of potential byproducts, the following diagrams illustrate the key synthetic routes.

Synthesis_Pathways cluster_0 Route 1: Vilsmeier-Haack Formylation cluster_1 Route 2: Bromination & Substitution A1 1,4-Dimethoxy-2- (methylthio)benzene B1 2,5-Dimethoxy-4- (methylsulfanyl)benzaldehyde (Desired Product) A1->B1 POCl3, DMF C1 Unreacted Starting Material A1->C1 Incomplete Reaction D1 Sulfoxide/Sulfone Byproducts B1->D1 Oxidation A2 2,5-Dimethoxybenzaldehyde B2 4-Bromo-2,5-dimethoxy- benzaldehyde A2->B2 Br2, AcOH C2 2-Bromo-3,6-dimethoxy- benzaldehyde (Isomeric Byproduct) A2->C2 Non-regioselective D2 2,5-Dimethoxy-4- (methylsulfanyl)benzaldehyde (Desired Product) B2->D2 NaSMe E2 Isomeric Thioether Byproduct C2->E2 NaSMe

Caption: Key synthetic routes and potential byproducts.

Summary of Potential Byproducts and Their Characteristics

ByproductProbable OriginRelative PolarityIdentification & DifferentiationRecommended Purification Method
Unreacted Starting Material Incomplete Vilsmeier-Haack reactionLess polar than productNMR, GC-MSColumn Chromatography
2-Bromo-3,6-dimethoxybenzaldehyde Non-regioselective brominationSimilar to desired bromo-intermediateNMR (different aromatic splitting)Recrystallization of bromo-intermediate
Isomeric Thioether Byproduct Reaction of isomeric bromo-compoundSimilar to desired productNMR, HPLC (different retention time)Column Chromatography
Sulfoxide/Sulfone Byproducts Oxidation of the methylsulfanyl groupMore polar than productNMR (downfield shift of -SCH₃ protons), IR (S=O stretches)Column Chromatography

References

  • Review Article on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3,4-dihydroacridin-1(2H)-yl)-3-(dimethylamino)acrylaldehyde and their reactions. International Journal of ChemTech Research. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. Journal of Analytical Toxicology. Available at: [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]

  • Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents.
  • Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents.
  • Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde - PrepChem.com. Available at: [Link]

  • Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - designer-drug.com. Available at: [Link]

  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes - rhodium.ws. Available at: [Link]

  • Vilsmeier–Haack reaction - Sciencemadness Discussion Board. Available at: [Link]

  • Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid - Zenodo. Available at: [Link]

  • 1,4-Dimethoxybenzene - Wikipedia. Available at: [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems - YouTube. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available at: [Link]

    • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl - Web Pages. Available at: [Link]

  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug.com. Available at: [Link]

  • Preparation of 1,4-dimethoxybenzene - PrepChem.com. Available at: [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Available at: [Link]

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Technical Support Center: Formylation of Dimethoxy-(methylthio)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the formylation of dimethoxy-(methylthio)benzene derivatives. As this substrate is highly activated and contains sensitive functional groups, side reactions are common. This document explains the causality behind these issues and provides field-proven protocols to ensure successful outcomes.

Overview: The Challenge of Formylating Dimethoxy-(methylthio)benzene

Dimethoxy-(methylthio)benzene is an electron-rich aromatic compound, making it an excellent candidate for electrophilic aromatic substitution reactions like formylation. The presence of two activating methoxy groups and a methylthio group significantly enhances the nucleophilicity of the benzene ring. However, these same groups introduce specific challenges:

  • High Reactivity: Can lead to multiple formylations or polymerization.

  • Sensitive Thioether: The methylthio group is susceptible to oxidation.

  • Competing Directing Effects: The substituents dictate the position of formylation, potentially leading to mixtures of isomers.

  • Potential for Demethylation: Harsh acidic conditions can cleave the methyl ethers.

This guide will address the most common formylation techniques—the Vilsmeier-Haack and Rieche reactions—and provide solutions to the problems that may arise.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of a byproduct with a higher molecular weight, and my NMR shows a downfield shift for the S-methyl protons. What is happening?

Answer: This is a classic sign of oxidation of the methylthio group . The sulfur atom in the methylthio (-SCH₃) group is readily oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group, especially under certain Vilsmeier-Haack or Rieche conditions.

Causality & Mechanism

The formylating reagents, particularly the Vilsmeier reagent or Lewis acids used in the Rieche reaction, can act as oxidants or may contain oxidizing impurities, especially if not handled under anhydrous, inert conditions.[1] The oxidation increases the molecular weight and changes the electronic environment of the sulfur atom, leading to the characteristic downfield shift of the -SCH₃ protons in the ¹H NMR spectrum. Methionine residues in proteins are also known to be highly susceptible to oxidation, a principle that applies to thioanisole derivatives in synthesis.[2][3]

Troubleshooting Guide
  • Confirm Oxidation:

    • Mass Spectrometry: Check for masses corresponding to your product +16 amu (sulfoxide) or +32 amu (sulfone).

    • ¹H NMR: The -SCH₃ peak (typically ~2.5 ppm) will shift downfield to ~2.7-3.0 ppm for the sulfoxide.

    • IR Spectroscopy: Look for strong S=O stretching bands around 1050 cm⁻¹ (sulfoxide) or 1300-1150 cm⁻¹ (sulfone).

  • Preventive Measures:

    • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[1]

    • Anhydrous Conditions: Use freshly distilled solvents and reagents. Moisture can exacerbate side reactions.

    • Temperature Control: Maintain low temperatures (typically -15 °C to 0 °C) throughout the addition of reagents.[1]

    • Reagent Choice: The Rieche formylation using dichloromethyl methyl ether and a milder Lewis acid like TiCl₄ often provides better results with sensitive substrates than the more aggressive POCl₃ used in the Vilsmeier-Haack reaction.[4][5]

Visualizing the Side Reaction

G cluster_main Desired Formylation Pathway A Dimethoxy- (methylthio)benzene C Iminium Salt Intermediate A->C + Electrophile G Oxidized Byproduct (Sulfoxide/Sulfone) A->G Oxidation B Vilsmeier or Rieche Reagent D Hydrolysis (Workup) C->D E Desired Aldehyde Product D->E F Oxidizing Species (O₂, Impurities) G start Low Yield & Tar Formation q1 Were reagents and solvents anhydrous? start->q1 a1_no Redo reaction with distilled/dried materials. Use a moisture trap. q1->a1_no No a1_yes Yes q1->a1_yes q2 Was the reaction temperature kept low (e.g., < 5 °C)? a1_yes->q2 a2_no Repeat at lower temperature. Add reagents slowly to control exotherm. q2->a2_no No a2_yes Yes q2->a2_yes q3 Was an inert atmosphere (N₂ or Ar) used? a2_yes->q3 a3_no Repeat under inert atmosphere to prevent oxidative decomposition. q3->a3_no No a3_yes Consider alternative formylation method (e.g., Rieche if Vilsmeier failed). q3->a3_yes

Caption: Troubleshooting decision tree for low yield and tar formation.

Comparative Summary & Optimized Protocol

For substrates sensitive to oxidation and prone to side reactions, the Rieche formylation often provides a cleaner and more controlled reaction.

ParameterVilsmeier-Haack ReactionRieche FormylationRecommendation for this Substrate
Formylating Agent DMF / POCl₃ (Vilsmeier Reagent)Dichloromethyl methyl etherRieche
Catalyst/Activator POCl₃Lewis Acid (TiCl₄, SnCl₄, AlCl₃)TiCl₄ is often preferred for coordination control.
Typical Temp. 0 °C to 120 °C-20 °C to 25 °CLow temperature (-15 °C to 0 °C) is critical.
Pros Reagents are common and inexpensive. Milder conditions, often higher yields and better selectivity for sensitive substrates.[4][6] Rieche
Cons Can require high temperatures; POCl₃ can be harsh.[7] Reagent is highly toxic and moisture-sensitive; requires a strong Lewis acid.[8] Rieche (with proper handling)
Optimized Protocol: Rieche Formylation of 1,4-Dimethoxy-2-(methylthio)benzene

This protocol is designed to minimize oxidation and improve regioselectivity.

Materials & Setup
  • Reactant: 1,4-Dimethoxy-2-(methylthio)benzene (1.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Lewis Acid: Titanium(IV) chloride (TiCl₄) (1.1 - 2.2 eq)

  • Formylating Agent: Dichloromethyl methyl ether (1.1 eq)

  • Setup: A three-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, dropping funnel, and a nitrogen/argon inlet.

Step-by-Step Procedure
  • Preparation:

    • Dissolve the dimethoxy-(methylthio)benzene substrate (1.0 eq) in anhydrous DCM in the reaction flask.

    • Purge the system with nitrogen or argon.

    • Cool the solution to -15 °C using a suitable cooling bath (e.g., ice/salt or cryocooler).

  • Lewis Acid Addition:

    • Slowly add TiCl₄ (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -10 °C.

    • A colored complex may form. Stir the mixture for an additional 30 minutes at -15 °C.

  • Formylation:

    • Add dichloromethyl methyl ether (1.1 eq) dropwise, again maintaining the temperature below -10 °C.

    • Stir the reaction mixture at -15 °C to 0 °C. Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, quench it by slowly pouring the cold reaction mixture into a beaker of crushed ice and water with vigorous stirring.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

[9]5. Purification:

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure aldehyde.
References
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Formylation reaction on arene by chloromethyl ether: Aromatic electrophilic substitution (AES). (2020). YouTube. Available from: [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. Available from: [Link]

  • Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Available from: [Link]

  • Timm, J. D., et al. (2019). Formylation facilitates the reduction of oxidized initiator methionines. Proceedings of the National Academy of Sciences. Available from: [Link]

  • MDPI. (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]

  • PubMed. (2019). Formylation facilitates the reduction of oxidized initiator methionines. Available from: [Link]

  • Sciencemadness Discussion Board. (2009). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Available from: [Link]

  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

  • PubMed. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Available from: [Link]

  • ResearchGate. Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Available from: [Link]

  • Murakami, Y., et al. THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Grokipedia. Duff reaction. Available from: [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Available from: [Link]

  • Google Patents. US5457239A - Process for formylation of aromatic compounds.
  • Organic Chemistry Portal. (2007). Preparation of Benzene Derivatives. Available from: [Link]

  • Organic Synthesis. Protecting Groups. Available from: [Link]

  • YouTube. (2019). Haloform reaction, Oxidation of Keto-methyl group by halogen-alkali. Available from: [Link]

  • ResearchGate. An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Available from: [Link]

  • ResearchGate. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • PubMed. (2004). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Available from: [Link]

  • Sciencemadness Discussion Board. (2012). less common formylation. Available from: [Link]

  • Google Patents. US5294744A - Formylation process for aromatic aldehydes.
  • ResearchGate. Chapter 6 "protection for the thiol group". Available from: [Link]

  • MDPI. (2018). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

  • ResearchGate. (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Organic Syntheses Procedure. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • RSC Publishing. (2020). A theoretical study of the Duff reaction: insights into its selectivity. Available from: [Link]

  • Duff Reaction. Available from: [Link]

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Optimizing solvent and temperature for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, explain the causality behind experimental choices, and provide detailed protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde?

The most prevalent and robust method involves a two-step sequence starting from the commercially available 2,5-dimethoxybenzaldehyde. This strategy is often preferred over direct formylation of a sulfur-containing precursor due to better control of regioselectivity and avoidance of catalyst poisoning by the sulfur moiety.

The general pathway is as follows:

  • Electrophilic Bromination: Introduction of a bromine atom at the 4-position of 2,5-dimethoxybenzaldehyde. This is a critical step to activate the ring for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide with a methylthiolate nucleophile to install the desired methylsulfanyl group.

This route provides a clear, controllable path to the target molecule with high purity.[1]

Troubleshooting and Optimization Guide

Issue 1: Low Yield During the Bromination Step

Q2: I'm getting a mixture of products and a low yield of the desired 4-bromo-2,5-dimethoxybenzaldehyde. What's going wrong?

This is a common issue stemming from the formation of isomeric byproducts. The methoxy groups at positions 2 and 5 are both activating and ortho-, para-directing. While the 4-position is sterically favored, some bromination can occur at other activated positions.

Causality and Explanation: During electrophilic bromination of 2,5-dimethoxybenzaldehyde, the primary directing influence of the two methoxy groups leads to substitution mainly at the 4-position. However, a competing product, 2-bromo-3,6-dimethoxybenzaldehyde, can also be formed.[1] The reaction conditions, particularly solvent and temperature, play a crucial role in maximizing the regioselectivity towards the desired 4-bromo isomer.

Troubleshooting Steps:

  • Solvent Choice: Acetic acid is an effective solvent for this bromination as it helps to moderate the reactivity of bromine and improve the selectivity of the reaction.[1]

  • Temperature Control: Running the reaction at room temperature is generally sufficient. Avoid heating, as it can lead to an increase in the formation of undesired isomers and other side products. The reaction should be allowed to proceed for an extended period (e.g., 48 hours) at a controlled temperature to ensure complete conversion.[1]

  • Reagent Purity: Ensure you are using a high-purity starting material and fresh bromine.

Experimental Protocol: Bromination of 2,5-Dimethoxybenzaldehyde
  • Dissolve 2,5-dimethoxybenzaldehyde (0.15 mol) in glacial acetic acid (100 mL) in a flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of bromine (7.8 mL) in glacial acetic acid (48 mL).

  • With vigorous stirring, add the bromine solution to the benzaldehyde solution.

  • Allow the reaction mixture to stand at room temperature for 48 hours.

  • After the reaction is complete, pour the mixture into cold water (750 mL) with vigorous stirring to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and air-dry.

  • The crude product can be purified by recrystallization from methanol to yield pure 4-bromo-2,5-dimethoxybenzaldehyde.[1]

Issue 2: Inefficient Nucleophilic Substitution

Q3: The substitution of bromine with the methylsulfanyl group is sluggish and gives a poor yield. How can I optimize this step?

An inefficient SNAr reaction is typically due to the choice of solvent, the nature of the nucleophile, or insufficient reaction temperature. The key is to use a polar aprotic solvent to enhance the nucleophilicity of the methylthiolate.

Causality and Explanation: The displacement of an aromatic bromide is facilitated by electron-withdrawing groups ortho or para to the leaving group. In this case, the aldehyde group provides the necessary activation. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are ideal for this reaction as they solvate the cation (e.g., K+ from the base) while leaving the nucleophile (-SCH3) relatively unsolvated and highly reactive.[1]

Optimization Parameters:

ParameterRecommendationRationale
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances nucleophilicity.
Base Potassium Carbonate (K2CO3)An effective and economical base to deprotonate methanethiol or its equivalent.
Nucleophile Sodium thiomethoxide or methanethiol with a baseA potent nucleophile for the displacement of the bromide.
Temperature Room TemperatureGenerally sufficient for this activated system. Gentle heating (e.g., to 50-60 °C) can be applied if the reaction is slow, but monitor for potential side reactions.

Troubleshooting Workflow: Nucleophilic Substitution

G start Low Yield in S N Ar Step check_solvent Is the solvent polar aprotic (e.g., DMF)? start->check_solvent change_solvent Switch to DMF. check_solvent->change_solvent No check_base Is the base adequate (e.g., K 2 CO 3 )? check_solvent->check_base Yes change_solvent->check_base use_stronger_base Consider a stronger base if needed. check_base->use_stronger_base No check_temp Is the temperature optimized? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Gradually increase temperature to 50-60 °C. check_temp->increase_temp No check_nucleophile Is the nucleophile source fresh and active? check_temp->check_nucleophile Yes increase_temp->check_nucleophile use_fresh_nucleophile Use fresh sodium thiomethoxide or equivalent. check_nucleophile->use_fresh_nucleophile No end Optimized Yield check_nucleophile->end Yes use_fresh_nucleophile->end

Caption: Troubleshooting workflow for the SNAr step.

Alternative Route: The Vilsmeier-Haack Reaction

Q4: Can I synthesize this compound using a Vilsmeier-Haack reaction on a suitable precursor?

Yes, a Vilsmeier-Haack formylation is a viable alternative if you start with 1,4-dimethoxy-2-(methylsulfanyl)benzene. This reaction introduces a formyl group onto an electron-rich aromatic ring.[2][3]

Causality and Explanation: The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and DMF.[4] This reagent is a weak electrophile that attacks the electron-rich aromatic ring. The methoxy and methylsulfanyl groups are both activating, and the formylation will occur at the position that is sterically most accessible and electronically favored.

Reaction Scheme: Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack reaction pathway.

Optimization of Vilsmeier-Haack Reaction:

ParameterRecommendationRationaleSource
Solvent DMF (can act as both reagent and solvent) or chlorinated solvents like dichloromethane (DCM).Polar aprotic solvents stabilize the charged intermediates.[5][6]
Temperature 0 °C for reagent formation, then increase to 50-80 °C for the reaction with the substrate.Initial cooling controls the exothermic formation of the Vilsmeier reagent. Higher temperatures are often needed for the formylation of less activated substrates.[2][3][7]
Reagent Ratio A slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) is often used.To ensure complete conversion of the starting material.[3]
Work-up Hydrolysis with an aqueous solution of a mild base like sodium acetate.To hydrolyze the iminium intermediate to the final aldehyde product.[7]

Troubleshooting Vilsmeier-Haack Reactions:

  • No Reaction: Ensure your POCl3 and DMF are anhydrous, as moisture will quench the Vilsmeier reagent.[8] The substrate may not be sufficiently electron-rich; consider increasing the reaction temperature.[3]

  • Low Yield/Byproducts: The reaction may produce a dark, viscous mixture.[9] Proper work-up and purification, such as column chromatography or recrystallization from a suitable solvent like hexane, are crucial for isolating the pure product.[9][10]

References

  • Redamala, R., Merugu, R., & Rajanna, K.C. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP/DOM). (n.d.). Rhodium.ws. Retrieved from [Link]

  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (n.d.). Designer-drug.com. Retrieved from [Link]

  • Process for preparing 2,5-dimethoxy benzaldehyde. (n.d.). Google Patents.
  • Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
  • 2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • The preparation method of 4-methylthiobenzaldehyde. (n.d.). Google Patents.
  • Preparation method of p-methylsulfonyl benzaldehyde. (n.d.). Google Patents.
  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. (n.d.). Rhodium.ws. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Clementi, S., Linda, P., & Marino, G. (1971). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society B: Physical Organic, 79-82.
  • Vilsmeier–Haack reaction. (2009, August 19). Sciencemadness Discussion Board. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. (2008, November 5). Sciencemadness.org. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)propenal and its reactions. International Journal of Organic Chemistry, 3(2), 187-193.

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Validation & Comparative

A Comparative Guide to Precursor Selection in the Synthesis of 2,5-Dimethoxy-4-(propylthio)phenethylamine (2C-T-7)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-(n)-propylthiophenethylamine, commonly known as 2C-T-7, is a psychedelic phenethylamine first synthesized by Alexander Shulgin.[1][2] As with any multi-step organic synthesis, the selection of the starting material is a critical decision that profoundly influences the overall efficiency, scalability, safety, and cost of the process. The most direct routes to 2C-T-7 and related analogues typically converge on key intermediates, most notably the appropriately substituted benzaldehyde.

This guide provides an in-depth technical comparison of two primary synthetic strategies for preparing 2C-T-7. The core analysis focuses on the trade-offs between:

  • Route A: A convergent synthesis starting from the advanced precursor, 2,5-Dimethoxy-4-(propylthio)benzaldehyde .

  • Route B: A linear synthesis beginning with a more fundamental precursor, 2,5-dimethoxybenzaldehyde , which requires subsequent functionalization of the aromatic ring.

By examining the causality behind the experimental choices, reagent hazards, and strategic outcomes of each pathway, this document aims to equip researchers with the necessary insights to make informed decisions tailored to their specific objectives, whether for single-target synthesis or broader structure-activity relationship (SAR) studies.

Route A: The Convergent Pathway via 2,5-Dimethoxy-4-(propylthio)benzaldehyde

This synthetic approach is the most direct method for producing 2C-T-7, predicated on the availability of the pre-functionalized benzaldehyde. The strategy involves building the ethylamine side chain onto a benzene ring that already possesses all the required substituents (two methoxy groups and the C4-propylthio group). This two-step process is a classic and efficient method for phenethylamine synthesis.

Synthetic Strategy & Mechanism

The core transformation involves two well-established named reactions:

  • Henry Reaction (Nitroaldol Condensation): The aldehyde is condensed with nitromethane to form a β-nitrostyrene intermediate. The reaction is base-catalyzed, proceeding through the deprotonation of nitromethane to form a resonance-stabilized nitronate anion.[3] This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-nitro alcohol readily dehydrates, often in situ with gentle heating, to yield the conjugated nitrostyrene.[4][5]

  • Reduction: The β-nitrostyrene intermediate is then fully reduced to the target primary amine. This requires a reducing agent capable of reducing both the nitro group and the alkene double bond.[6] Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for this transformation, though it necessitates stringent anhydrous and inert atmosphere conditions.[7][8] Milder, more modern methods, such as using sodium borohydride in conjunction with a copper(II) salt, have also proven effective and offer a safer operational profile.[9][10]

Experimental Protocol: Route A

Step A1: Synthesis of 2,5-Dimethoxy-4-(propylthio)-β-nitrostyrene

  • To a flask containing 2,5-dimethoxy-4-(propylthio)benzaldehyde (1.0 eq), add nitromethane (3.0 eq) and ammonium acetate (1.2 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) in a suitable solvent like glacial acetic acid or toluene with a Dean-Stark trap for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

  • Upon completion, allow the reaction to cool. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a solvent such as ethanol or isopropanol to yield the bright yellow crystalline β-nitrostyrene.

Step A2: Reduction to 2,5-Dimethoxy-4-(propylthio)phenethylamine (2C-T-7) Caution: Lithium aluminum hydride (LiAlH₄) is pyrophoric and reacts violently with water. This procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • In a three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous tetrahydrofuran (THF).

  • Dissolve the 2,5-dimethoxy-4-(propylthio)-β-nitrostyrene (1.0 eq) from Step A1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, maintain the reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction vessel in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude freebase of 2C-T-7.

  • The product can be further purified by vacuum distillation or by conversion to a crystalline salt (e.g., hydrochloride) and recrystallization.

Workflow Visualization: Route A

Route_A_Workflow Start 2,5-Dimethoxy-4- (propylthio)benzaldehyde Intermediate 2,5-Dimethoxy-4-(propylthio)- β-nitrostyrene Start->Intermediate Henry Reaction (Nitromethane, NH₄OAc) Product 2C-T-7 (Final Product) Intermediate->Product Reduction (e.g., LiAlH₄ in THF)

Caption: Convergent synthesis of 2C-T-7 from its advanced benzaldehyde precursor.

Route B: The Linear Pathway via 2,5-Dimethoxybenzaldehyde

This route begins with a simpler, more accessible precursor and involves additional steps to install the required propylthio group onto the aromatic ring. This strategy provides greater flexibility for analogue synthesis, as the key bromo-intermediate can be reacted with various nucleophiles.

Synthetic Strategy & Mechanism

This pathway introduces the C4 substituent before building the ethylamine side chain.

  • Electrophilic Aromatic Substitution (Bromination): 2,5-Dimethoxybenzaldehyde is brominated at the 4-position. The two methoxy groups are strongly activating and ortho-, para-directing. The 4-position (para to one methoxy group and ortho to the other) is the most sterically accessible and electronically favorable site for electrophilic attack, leading to high regioselectivity for the desired 4-bromo product.[11]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-bromo-2,5-dimethoxybenzaldehyde is then subjected to a nucleophilic substitution reaction with a propylthiolate source.[11] The electron-withdrawing nature of the aldehyde group, combined with the activating methoxy groups, facilitates the displacement of the bromide by the thiolate nucleophile. This reaction is typically performed in a polar aprotic solvent like DMF, which effectively solvates the cation of the thiolate salt without solvating the nucleophile, thus enhancing its reactivity.[12]

  • Convergence: The product of this step is 2,5-dimethoxy-4-(propylthio)benzaldehyde, the starting material for Route A. From this point, the synthesis proceeds through the Henry reaction and reduction as described previously.

Experimental Protocol: Route B

Step B1: Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

  • Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring at room temperature.

  • Stir the mixture for 1-2 hours. The reaction progress can be monitored by TLC.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

  • The crude 4-bromo-2,5-dimethoxybenzaldehyde can be purified by recrystallization from ethanol to yield a white or off-white solid.[11]

Step B2: Synthesis of 2,5-Dimethoxy-4-(propylthio)benzaldehyde

  • In a flask, combine 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add n-propanethiol (1.2 eq) to the stirred suspension.

  • Heat the mixture to 60-80 °C for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired thioether-substituted benzaldehyde.

Steps B3 & B4: The synthesis from this point is identical to Steps A1 and A2 in Route A.

Workflow Visualization: Route B

Route_B_Workflow Start_B 2,5-Dimethoxybenzaldehyde Intermediate_B1 4-Bromo-2,5-dimethoxy- benzaldehyde Start_B->Intermediate_B1 Bromination (Br₂, AcOH) Intermediate_B2 2,5-Dimethoxy-4- (propylthio)benzaldehyde Intermediate_B1->Intermediate_B2 SNAr Reaction (Propanethiol, K₂CO₃) Intermediate_B3 2,5-Dimethoxy-4-(propylthio)- β-nitrostyrene Intermediate_B2->Intermediate_B3 Henry Reaction (Nitromethane, NH₄OAc) Product_B 2C-T-7 (Final Product) Intermediate_B3->Product_B Reduction (e.g., LiAlH₄ in THF)

Caption: Linear synthesis of 2C-T-7 from a fundamental benzaldehyde precursor.

Comparative Analysis

The choice between these two routes is a strategic one, dictated by precursor availability, project goals, and laboratory capabilities.

MetricRoute A (Convergent)Route B (Linear)Rationale & Causality
Number of Steps 24Route A is significantly shorter, assuming the starting material is on hand. This leads to faster compound delivery and less cumulative loss of material.
Precursor Accessibility Low to ModerateHigh2,5-Dimethoxybenzaldehyde is a common, commercially available fine chemical. The propylthio-substituted version is a specialized, less common precursor.
Key Reagent Hazards High: LiAlH₄ (pyrophoric), Nitromethane.High: LiAlH₄, Nitromethane. Moderate: Bromine (corrosive), Thiols (stench, toxic).Both routes share the hazards of the final two steps. Route B introduces the additional hazards of handling elemental bromine and volatile, malodorous thiols.
Synthetic Flexibility LowHighRoute B is superior for SAR studies. The 4-bromo intermediate is a versatile branching point for introducing a wide variety of alkylthio, alkoxy, or other groups at the 4-position.
Process Control HighModerateIn Route A, the key substitution pattern is fixed. Route B requires careful control of regioselectivity during bromination, although it is typically high for this substrate.
Estimated Overall Yield Good (typically 50-70%)Fair (typically 30-50%)The shorter sequence of Route A leads to a higher overall yield. Each additional step in Route B introduces inevitable material loss.
Scalability ModerateModerateBoth routes are scalable. The primary challenge in scaling either is the safe handling of LiAlH₄. The malodorous nature of thiols in Route B can also pose challenges on a larger scale.
Expert Insights
  • For Target-Oriented Synthesis: If the sole objective is to synthesize 2C-T-7 and the advanced precursor, 2,5-dimethoxy-4-(propylthio)benzaldehyde, is commercially available or can be prepared in bulk, Route A is unequivocally the superior choice. Its brevity translates directly to higher throughput, greater overall yield, and reduced labor.

  • For Drug Discovery & SAR Studies: If the goal is to explore how modifying the C4 substituent impacts biological activity, Route B is the more logical and powerful strategy.[2][13] The generation of a common 4-bromo intermediate allows for the parallel synthesis of a library of analogues (e.g., 2C-T-2, 2C-T-4, etc.) by simply varying the thiol used in the SNAr step. This flexibility is paramount in early-stage drug development.

Conclusion

The synthesis of 2C-T-7 offers a classic case study in synthetic strategy. The use of 2,5-Dimethoxy-4-(propylthio)benzaldehyde as a precursor (Route A) represents a highly efficient, convergent approach ideal for rapid, high-yield production of a single, known target. In contrast, starting from the more fundamental 2,5-dimethoxybenzaldehyde (Route B) provides a longer but more versatile pathway that is exceptionally well-suited for research and development programs requiring the synthesis of multiple analogues for comparative biological evaluation. The optimal choice is therefore not absolute but is instead contingent upon the specific goals, resources, and strategic focus of the research program.

References

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PMC. Available from: [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available from: [Link]

  • Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. ResearchGate. Available from: [Link]

  • 2C-T-7. Wikipedia. Available from: [Link]

  • Process for preparing 2,5-dimethoxy benzaldehyde. Google Patents.
  • Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. PubMed. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. Available from: [Link]

  • Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. ResearchGate. Available from: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PubMed. Available from: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available from: [Link]

  • Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium.ws. Available from: [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. Available from: [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. Available from: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. Available from: [Link]

  • Recreational drug discovery: Natural products as lead structures for the synthesis of smart drugs. ResearchGate. Available from: [Link]

  • Benzaldehyde, 2,5-dimethoxy-4-(propylthio)-. LookChem. Available from: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available from: [Link]

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  • Henry reaction. Wikipedia. Available from: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Aalborg University's Research Portal. Available from: [Link]

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A Comparative Guide to the Biological Activity of 2,5-Dimethoxy-4-(Alkylthio)phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Benzaldehyde Precursor to Potent Psychedelic Agents

The compound 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde serves as a crucial chemical intermediate, primarily recognized in the scientific community as a precursor for synthesizing a class of psychoactive compounds known as the 2C-T series of phenethylamines.[1] While the aldehyde itself is not the primary focus of pharmacological investigation, its derivatives, particularly the 2,5-dimethoxy-4-(alkylthio)phenethylamines, exhibit significant biological activity. These compounds are renowned for their potent psychedelic effects, which are primarily mediated through their interaction with serotonin receptors in the central nervous system.[2]

This guide provides a comparative analysis of the biological activities of key derivatives stemming from this structural family. We will delve into their structure-activity relationships (SAR), pharmacological profiles at key serotonin receptors, and the standardized experimental protocols used to characterize their effects. The objective is to offer researchers and drug development professionals a comprehensive resource for understanding the nuances that govern the potency, selectivity, and overall biological impact of these fascinating molecules. The core structure responsible for the hallucinogenic effects includes a primary amine separated by two carbons from a phenyl ring, which is substituted with methoxy groups at positions 2 and 5, and a hydrophobic alkylthio group at position 4.[3]

Synthetic Pathway: From Aldehyde to Phenethylamine

The conversion of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde to its corresponding phenethylamine derivative is a well-established synthetic route in medicinal chemistry. The most common approach involves a Henry reaction (nitroaldol condensation) followed by a reduction of the resulting nitrostyrene intermediate. This process is fundamental to creating the ethylamine side chain that is critical for biological activity.

The choice of a nitrostyrene intermediate is causal to the efficiency of the synthesis; it provides a reliable method for introducing the two-carbon chain and the amine precursor (the nitro group). The subsequent reduction, typically with a powerful reducing agent like lithium aluminum hydride (LAH), is a standard and effective method for converting the nitro group to a primary amine, yielding the final phenethylamine target.

G cluster_synthesis General Synthetic Workflow A 2,5-Dimethoxy-4- (alkythio)benzaldehyde C β-Nitro-4-(alkylthio)- 2,5-dimethoxystyrene A->C Condensation B Nitromethane (Henry Reaction) E 2,5-Dimethoxy-4- (alkylthio)phenethylamine (2C-T-X Derivative) C->E Reduction D Reduction (e.g., LAH, Al/Hg) G cluster_pathway 5-HT₂A Receptor Signaling Pathway agonist 2C-T-X Agonist receptor 5-HT₂A Receptor agonist->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects (Psychedelic Activity) ca_release->downstream pkc->downstream

Caption: Canonical Gq-coupled signaling cascade initiated by 5-HT₂A receptor activation.

Comparative Analysis of 2C-T Derivatives

The primary point of structural variation in this series is the alkyl group attached to the sulfur atom at the 4-position of the phenyl ring. This substitution significantly influences the compound's potency and, to a lesser extent, its selectivity for different serotonin receptor subtypes. Generally, increasing the lipophilicity of this substituent by extending the alkyl chain enhances binding affinity and potency at 5-HT₂A and 5-HT₂C receptors. [4] The table below summarizes key pharmacological data for representative compounds in the series, including the direct methylsulfanyl derivative and the more widely studied propylthio derivative (2C-T-7).

Compound4-Position Substituent5-HT₂A Affinity (Ki, nM)5-HT₂C Affinity (Ki, nM)In Vivo Potency (HTR ED₅₀, mg/kg)Human Dosage (Oral)Duration (hours)
2C-T -SCH₃ (Methylsulfanyl)Data not widely publishedData not widely publishedNot established10-25 mg (anecdotal)6-8
2C-T-2 -SCH₂CH₃ (Ethylsulfanyl)~43 nM~90 nM~1.5 mg/kg12-25 mg6-8
2C-T-7 -S(CH₂)₂CH₃ (Propylsulfanyl)Nanomolar affinity [5]Nanomolar affinity [5]~1.0 mg/kg [5]10-30 mg [6]8-15 [6]
CYB210010 -SCF₃ (Thiotrifluoromethyl)High Potency (EC₅₀ <10 nM) [7]High Potency [7]0.1-3 mg/kg [8]N/A (Preclinical)Long-acting [8]

Note: Data is compiled from various sources and may be derived from different experimental conditions. The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂A agonist activity.

Analysis of Structure-Activity Relationships (SAR):

  • Alkyl Chain Length: As seen with 2C-T-2 and 2C-T-7, lengthening the alkyl chain from ethyl to propyl generally maintains or slightly increases potency. This aligns with findings that a lipophilic substituent at the 4-position is favorable for activity. [4]* Electron-Withdrawing Groups: The recent development of compounds like CYB210010, which features a potent electron-withdrawing trifluoromethyl group, demonstrates that substitutions beyond simple alkyl chains can yield highly potent and long-acting 5-HT₂ receptor agonists. [7][8]This highlights the potential for fine-tuning pharmacological properties by manipulating the electronic and steric nature of the 4-position substituent.

  • Receptor Selectivity: Most 2C-T derivatives show a preference for the 5-HT₂A receptor over the 5-HT₂C receptor, though they typically bind to both with high affinity. [9][10]They generally have much lower affinity for the 5-HT₁A receptor. [9]This selectivity profile is crucial for their psychedelic effects, as 5-HT₂A activation is the primary driver.

Experimental Protocols: A Framework for Evaluation

To ensure the trustworthiness and reproducibility of pharmacological data, standardized assays are employed. The following protocols represent a self-validating system where in vitro findings can be correlated with in vivo behavioral outcomes.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT₂A Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add in order: assay buffer, a fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin), competing test compound across a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and the prepared cell membranes.

    • Define non-specific binding using a high concentration of a non-labeled competitor (e.g., 10 µM mianserin).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing immediately with ice-cold buffer to separate bound from free radioligand.

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Head-Twitch Response (HTR) in Mice

The HTR is a rapid, rhythmic head shake in rodents that is a well-validated behavioral proxy for 5-HT₂A receptor activation. [5][11]Its frequency is dose-dependent and can be blocked by 5-HT₂A antagonists.

  • Animal Acclimation:

    • Use male C57BL/6J mice. House them in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week before testing to reduce stress.

  • Drug Administration:

    • Dissolve the test compound in a suitable vehicle (e.g., saline or 0.5% DMSO in saline).

    • Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to different groups of mice. Include a vehicle-only control group.

  • Behavioral Observation:

    • Immediately after injection, place each mouse into an individual, transparent observation chamber.

    • Allow a 5-10 minute habituation period.

    • A trained observer, blind to the experimental conditions, should then count the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming.

  • Data Analysis:

    • Calculate the mean number of head twitches for each dose group.

    • Plot the mean head twitches against the log of the dose.

    • Use non-linear regression to fit a dose-response curve and calculate the ED₅₀ (the dose that produces 50% of the maximal response). This value provides a quantitative measure of the compound's in vivo potency.

G cluster_workflow Drug Evaluation Workflow synthesis Compound Synthesis in_vitro In Vitro Screening (Binding & Functional Assays) synthesis->in_vitro Characterize Affinity & Potency in_vivo In Vivo Behavioral Testing (Head-Twitch Response) in_vitro->in_vivo Validate In Vivo Activity sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar Correlate Structure with Biological Effect

Caption: A logical workflow for the evaluation of novel psychoactive compounds.

Conclusion and Future Directions

The derivatives of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde represent a classic scaffold in psychedelic drug discovery. The 2C-T series, defined by the 2,5-dimethoxy-4-(alkylthio)phenethylamine structure, demonstrates a clear and predictable structure-activity relationship centered on the 5-HT₂A receptor. The potency of these compounds can be systematically modulated by altering the substituent at the 4-position, offering a valuable tool for probing the function of the serotonin system.

While these compounds have been explored extensively in recreational contexts, modern research is re-examining their potential therapeutic applications, leveraging their ability to induce neuroplasticity. [7]The discovery of novel analogs with unique pharmacological profiles, such as those with enhanced potency or altered duration of action, continues to drive the field forward. [8]Future research will likely focus on developing derivatives with improved selectivity and safety profiles, potentially separating the therapeutic benefits from the profound psychedelic experience to create novel treatments for a range of psychiatric disorders.

References

  • PsychonautWiki. (n.d.). 2C-T-7. Retrieved from [Link]

  • Poulsen, D., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Reddit. (2023). 2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Murakami, Y., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Pathophysiology. Available at: [Link]

  • Fantegrossi, W. E., et al. (2005). Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-T-7. Retrieved from [Link]

  • González-Maeso, J., & Weisstaub, N. V. (2019). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. Available at: [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Available at: [Link]

  • Poulie, C. B., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Berg, K. A., et al. (2021). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Psychopharmacology. Available at: [Link]

  • Wallach, J., et al. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • bioRxiv. (2024). Animal models in psychedelic research - Lost in translation?. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). 2C-T-7 Fast Facts. Retrieved from [Link]

  • de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica. Available at: [Link]

  • The Transmitter. (2023). Psychedelics research in rodents has a behavior problem. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of 2C with labeled positions. Retrieved from [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • ACS Chemical Neuroscience. (n.d.). Animal Models of Serotonergic Psychedelics. Retrieved from [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Toxicology Letters. Available at: [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • PETA. (2024). Experiments on Animals in Psychedelic Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Satała, G., et al. (2024). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers. Retrieved from [Link]

  • Thevis, M., et al. (2003). New designer drug, 2,5-dimethoxy-4-propylthio-beta-phenethylamine (2C-T-7): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

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A Comparative Guide to the Quantification of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the accurate quantification of key intermediates is paramount for ensuring reaction efficiency, impurity profiling, and ultimately, the quality of the final active pharmaceutical ingredient (API). 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde (DMMB) is a critical precursor in the synthesis of various psychoactive compounds, notably the 2C-T family of phenethylamines. Its precise measurement within complex reaction matrices is a frequent analytical challenge.

This guide provides an in-depth comparison of analytical methodologies for the quantification of DMMB, moving beyond mere procedural lists to explain the causal science behind method selection and validation. We will explore the strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing field-tested insights and detailed protocols to ensure trustworthy and reproducible results.

The Analytical Challenge: Understanding the Matrix

DMMB is often synthesized via the Vilsmeier-Haack reaction, which formylates an electron-rich aromatic precursor like 1,4-dimethoxy-2-(methylsulfanyl)benzene.[1][2] The reaction mixture, therefore, is not a simple solution of the product. It is a complex matrix potentially containing:

  • Starting Material: Unreacted 1,4-dimethoxy-2-(methylsulfanyl)benzene.

  • Reagents: Remnants and byproducts of the Vilsmeier reagent (e.g., formed from phosphorus oxychloride and dimethylformamide).[3][4]

  • Product: The target analyte, DMMB.

  • Byproducts: Isomeric impurities or products from over-reaction.

  • Solvents: Reaction solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

An effective analytical method must be selective enough to resolve the DMMB peak from all other components while being sensitive enough to quantify it across a wide range of concentrations.

Comparative Analysis of Core Methodologies

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or absolute quantification.

Technique Principle Primary Advantages Primary Limitations Best Suited For
HPLC-UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Robust, highly quantitative, excellent for routine analysis, widely available.[5]Does not provide definitive structural confirmation on its own; potential for co-elution.[6]Reaction monitoring, purity assessment, and final product assay.
GC-MS Separation based on volatility and polarity in a gaseous mobile phase, with mass spectrometric detection.Provides structural information (mass fragmentation), high sensitivity for volatile compounds.[7]Requires analyte to be volatile and thermally stable; potential for on-column degradation.Impurity identification, analysis of volatile starting materials and byproducts.
qNMR Signal intensity is directly proportional to the number of atomic nuclei; quantification against a certified internal standard.Absolute quantification without a specific reference standard for the analyte, provides rich structural information.[8][9]Lower sensitivity compared to chromatographic methods, higher instrumentation cost, potential for signal overlap in complex mixtures.[8]Purity determination of isolated material, primary standard characterization.

In-Depth Protocol: The Workhorse Method - Reverse-Phase HPLC with UV Detection

For routine quantification of DMMB in reaction mixtures, Reverse-Phase High-Performance Liquid Chromatography with UV/Diode-Array Detection (RP-HPLC-UV/DAD) is the most pragmatic and robust choice.[5] Its ability to separate moderately polar organic compounds makes it ideal for the typical Vilsmeier-Haack reaction matrix.

Causality Behind Experimental Choices
  • Column: A C18 column is the standard choice for separating aromatic compounds like DMMB.[5] The nonpolar stationary phase retains the analyte based on its hydrophobicity, allowing for separation from more polar reagents and byproducts.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) provides a versatile elution profile. Starting with a higher water concentration allows polar impurities to elute first, after which the increasing organic solvent concentration elutes the DMMB and other nonpolar components. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) can improve peak shape by ensuring the analyte is in a single protonation state.

  • Detection Wavelength: Aromatic aldehydes like DMMB possess strong chromophores. A Diode-Array Detector (DAD) is preferable as it allows for the simultaneous acquisition of spectra across a range of wavelengths. For DMMB, a primary detection wavelength around 254 nm is a good starting point, with a secondary wavelength near its absorbance maximum (typically around 320-360 nm for such substituted benzaldehydes) providing enhanced selectivity.

  • Sample Preparation: The Vilsmeier-Haack reaction must be quenched before analysis. This is typically achieved by adding the reaction aliquot to a solution of a base like sodium acetate or sodium bicarbonate.[10] This neutralizes corrosive reagents and hydrolyzes intermediates. Subsequent dilution in the mobile phase ensures compatibility with the HPLC system and brings the analyte concentration into the linear range of the detector. Filtration through a 0.22 or 0.45 µm filter is critical to remove particulates that could damage the HPLC system.[5]

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_data Data Processing Cal_Curve Prepare Calibration Standards (Known DMMB Concentrations) Inject_Standards Inject Standards Cal_Curve->Inject_Standards Sample_Prep Quench & Dilute Reaction Aliquot Inject_Sample Inject Prepared Sample Sample_Prep->Inject_Sample System_Suitability System Suitability Test (SST) System_Suitability->Inject_Standards Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Generate_Curve Integrate_Sample Integrate DMMB Peak Area in Sample Chromatogram Inject_Sample->Integrate_Sample Calculate Calculate Concentration Using Regression Equation Generate_Curve->Calculate Integrate_Sample->Calculate

Caption: Workflow for DMMB quantification by HPLC.

Step-by-Step HPLC Protocol
  • Instrumentation and Materials:

    • HPLC system with gradient pump, autosampler, and UV/DAD detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • DMMB reference standard of known purity.

    • HPLC-grade acetonitrile, water, and formic acid.

    • Volumetric flasks, pipettes, and 0.22 µm syringe filters.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm and 340 nm

    • Injection Volume: 10 µL

    • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Standard Preparation (Calibration Curve):

    • Accurately weigh ~10 mg of DMMB reference standard into a 100 mL volumetric flask and dissolve in acetonitrile to create a 100 µg/mL stock solution.

    • Perform serial dilutions to prepare a series of at least five calibration standards ranging from approximately 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • At a specific time point, carefully withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 1.9 mL of a 10% aqueous sodium acetate solution in a vial. Vortex thoroughly.

    • Dilute this quenched solution 1:50 with the initial mobile phase (e.g., 20 µL into 980 µL of 30:70 Acetonitrile:Water). The dilution factor may need adjustment based on the expected reaction concentration.

    • Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis Sequence:

    • Perform a system suitability test by injecting a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared reaction samples.

  • Data Processing and Calculation:

    • Plot the peak area of the DMMB standard injections against their known concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.

    • Using the peak area for DMMB from the sample chromatogram (y), calculate its concentration in the diluted sample using the regression equation.

    • Account for the dilution factors used during sample preparation to determine the final concentration of DMMB in the original reaction mixture.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of this HPLC protocol, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12][13] This process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters
Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, starting materials).Peak purity analysis (via DAD) should pass. No interfering peaks at the retention time of DMMB in a blank or placebo injection.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.995 for a plot of peak area vs. concentration.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% - 102.0% for spiked matrix samples at three concentration levels.
Precision To measure the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1; RSD ≤ 10%.

Alternative Methodologies: When to Use GC-MS and qNMR

GC-MS for Impurity Identification

GC-MS is a powerful tool when the identity of an unknown peak in your HPLC chromatogram is required.[7] If a volatile impurity is suspected, a GC-MS analysis can provide its mass spectrum.

  • Causality: The fragmentation pattern of a molecule in an MS detector is a chemical fingerprint. By analyzing the mass-to-charge (m/z) ratios of the fragments, the structure of the impurity can often be elucidated. For a compound like DMMB, characteristic fragments would likely arise from the loss of a methyl group (M-15), a methoxy group (M-31), or cleavage of the thioether bond.

  • Protocol Considerations: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for substituted benzaldehydes. A temperature gradient starting around 100 °C and ramping to 280-300 °C would likely provide good separation. However, one must be cautious of the thermal stability of the thioether, which could potentially degrade in a hot injector port.

qNMR for Absolute Purity Assessment

When an absolute measure of purity is needed for an isolated DMMB standard, without relying on a pre-existing standard of the same compound, qNMR is the method of choice.

  • Causality: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a highly pure, stable internal standard with a known proton count, the concentration of the analyte can be calculated directly.

  • Protocol Considerations:

    • Standard Selection: Choose an internal standard that is stable, non-reactive, has a simple proton spectrum with at least one signal well-resolved from all analyte signals, and is accurately weighable (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation: Accurately weigh both the DMMB sample and the internal standard into a vial. Dissolve them completely in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, which crucially includes a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated.

    • Calculation: The purity of the analyte is calculated using the integral values, molecular weights, number of protons for each signal, and the initial masses of the analyte and standard.

Method Selection Logic

Method_Selection Start What is the Analytical Goal? Goal1 Routine Reaction Monitoring or Purity Assay Start->Goal1 Quantification Goal2 Identify Unknown Volatile Impurity Start->Goal2 Identification Goal3 Certify Purity of an Isolated Reference Standard Start->Goal3 Absolute Purity Method1 Use Validated RP-HPLC-UV/DAD Goal1->Method1 Method2 Use GC-MS Goal2->Method2 Method3 Use qNMR Goal3->Method3

Caption: Decision tree for selecting an analytical method.

Conclusion

The accurate quantification of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is a critical task in synthetic and medicinal chemistry. While multiple analytical techniques can be employed, a validated RP-HPLC-UV/DAD method stands out as the most robust, reliable, and practical approach for routine analysis in reaction mixtures . It offers an excellent balance of selectivity, sensitivity, and accessibility. GC-MS serves as an indispensable complementary technique for the structural elucidation of unknown volatile impurities, while qNMR provides an absolute method for certifying the purity of reference materials. By understanding the underlying principles and carefully validating the chosen method, researchers can generate high-quality, trustworthy data to guide their development efforts and ensure the integrity of their final products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 611399, 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. Retrieved from [Link]

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A Comparative Guide to HPLC Method Validation for the Analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, a key chemical intermediate.

This document is structured to provide not just a protocol, but a comprehensive understanding of the causality behind the experimental choices, ensuring that the described methodology is a self-validating system. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presenting supporting experimental data and comparing the HPLC method with a viable alternative to offer a complete analytical perspective for researchers, scientists, and drug development professionals.

Introduction to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde and the Imperative for a Validated Analytical Method

2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde is an aromatic aldehyde with potential applications in the synthesis of various pharmaceutical compounds. Its chemical structure is available on PubChem (ID: 611399)[1]. The purity and concentration of this intermediate can significantly impact the yield and impurity profile of the final API. Therefore, a robust and reliable analytical method for its quantification is crucial for ensuring product quality and consistency in manufacturing processes.

High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility[2]. This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

The Validated HPLC Method: A Step-by-Step Protocol

The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties. For 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, a C18 stationary phase is a suitable choice due to the non-polar nature of the molecule. A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water allows for the fine-tuning of the retention time and resolution.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection: The choice of a C18 column provides good retention for the moderately non-polar analyte. The acetonitrile/water mobile phase offers a good balance of elution strength and low viscosity. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing efficient separation without excessive backpressure. The detection wavelength of 254 nm is chosen based on the UV absorbance spectrum of the benzaldehyde functional group.

Validation Protocol and Acceptance Criteria

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[3]. The validation parameters discussed below are based on the ICH Q2(R1) guideline[4].

2.2.1. Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[3][5][6].

Experimental Protocol:

  • Prepare a solution of the 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde standard.

  • Prepare a placebo solution (a mixture of all potential formulation components without the analyte).

  • Prepare a spiked sample by adding a known amount of the standard to the placebo solution.

  • Inject all three solutions into the HPLC system.

Acceptance Criteria: The chromatogram of the placebo solution should not show any peak at the retention time of the analyte. The peak for the analyte in the spiked sample should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector.

2.2.2. Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range[4][6].

Experimental Protocol:

  • Prepare a stock solution of the standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the expected working concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

2.2.3. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[5][7]. It is often determined through recovery studies[6].

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

2.2.4. Precision

Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[5][7]. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility[8].

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.

2.2.5. Robustness

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[4][9].

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2°C)

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations, and the assay results should not be significantly affected.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte's retention time.No interference from placebo.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.25%≤ 2.0%
Robustness PassedSystem suitability criteria met.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a robust method for the analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, it is beneficial to compare it with an alternative technique to understand the full analytical landscape. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for volatile and thermally stable compounds.

Principle of GC-MS for Aldehyde Analysis

GC separates volatile compounds in the gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For less volatile aldehydes, derivatization might be necessary to improve their thermal stability and chromatographic behavior.

Performance Comparison
FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility.
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.
Selectivity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass spectrum.
Sensitivity Moderate.High, especially in selected ion monitoring (SIM) mode.
Instrumentation Cost Lower to moderate.Higher.
Sample Throughput Generally higher.Can be lower due to longer run times.
Derivatization Generally not required.Often necessary for polar or non-volatile aldehydes.

Causality behind the Comparison: The choice between HPLC and GC-MS is fundamentally driven by the analyte's properties and the analytical requirements. HPLC is often the more straightforward and cost-effective choice for non-volatile compounds like 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, offering sufficient selectivity and sensitivity for routine quality control. GC-MS, while more complex and expensive, provides unparalleled selectivity and sensitivity, making it an excellent tool for impurity profiling and trace-level analysis, especially if volatile impurities are of concern.

Visualizing the Workflow and Comparison

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use MD HPLC Method Development Specificity Specificity MD->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness QC Quality Control Analysis Robustness->QC Implement

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Techniques

Analytical_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte 2,5-Dimethoxy-4- (methylsulfanyl)benzaldehyde HPLC HPLC-UV Analysis Analyte->HPLC GCMS GC-MS Analysis Analyte->GCMS H_Principle Polarity-based Separation HPLC->H_Principle H_Adv Advantages: - No derivatization - Lower cost - Higher throughput HPLC->H_Adv G_Principle Volatility-based Separation GCMS->G_Principle G_Adv Advantages: - High selectivity - High sensitivity - Structural information GCMS->G_Adv

Caption: HPLC-UV vs. GC-MS for Analyte Analysis.

Conclusion

The validated RP-HPLC method presented in this guide provides a reliable and robust solution for the quantitative analysis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. The thorough validation process, adhering to ICH guidelines, ensures the method's suitability for its intended purpose in a quality control environment. The comparison with GC-MS highlights the strengths and weaknesses of each technique, empowering analytical scientists to make informed decisions based on their specific needs. By understanding the "why" behind each step of the validation process, researchers can develop and implement analytical methods with confidence, ensuring the quality and consistency of pharmaceutical products.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. (n.d.). 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data. [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Lab Manager. (2025, September 22). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

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A Researcher's Guide to Purity Assessment of Synthesized 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is the bedrock of reliable and reproducible downstream results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of purity validation.

The Synthetic Landscape and Potential Impurities

The synthesis of 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde typically involves the introduction of a methylsulfanyl group onto a pre-existing 2,5-dimethoxybenzaldehyde scaffold. A common synthetic strategy is the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position with a methylthiolate salt.

A hypothetical, yet plausible, synthetic route is outlined below:

cluster_0 Reaction cluster_1 Purification (e.g., Recrystallization) cluster_2 Potential Impurities A 2,5-Dimethoxy-4-bromobenzaldehyde C 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide B->C D Unreacted Starting Material E Side-Product: 2,5-Dimethoxybenzaldehyde F Oxidation Impurity: 2,5-Dimethoxy-4-(methylsulfinyl)benzaldehyde G Residual Solvents

Caption: A plausible synthetic route to 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde and potential impurities.

This synthetic pathway illuminates the potential impurities that must be monitored:

  • Unreacted Starting Materials: Residual 2,5-Dimethoxy-4-bromobenzaldehyde.

  • Side-Products: Debromination of the starting material can lead to the formation of 2,5-Dimethoxybenzaldehyde.

  • Oxidation Products: The methylsulfanyl group is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, particularly during workup or storage.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, hexane) may be present in the final product.[1]

Orthogonal Analytical Approaches for Robust Purity Determination

A single analytical technique is rarely sufficient to definitively determine the purity of a compound. Therefore, a multi-pronged, or orthogonal, approach is recommended, employing techniques that rely on different physicochemical principles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity assessment, offering high-resolution separation and sensitive detection of impurities.[2] A reversed-phase method is typically suitable for a moderately polar compound like 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 310 nm to ensure detection of all relevant species.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

CompoundRetention Time (min)Peak Area (%) - Batch APeak Area (%) - Batch B (Alternative Synthesis)
2,5-Dimethoxy-4-(methylsulfinyl)benzaldehyde5.80.150.08
2,5-Dimethoxybenzaldehyde8.20.250.55
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde 10.5 99.5 99.2
2,5-Dimethoxy-4-bromobenzaldehyde12.10.100.17

Rationale for Choices: The C18 stationary phase provides excellent separation for aromatic compounds. A gradient elution is chosen to effectively separate non-polar starting materials from the more polar product and potential oxidation by-products. The use of dual-wavelength detection enhances the probability of detecting impurities that may have different chromophores.

A Sample Preparation (1 mg/mL in Mobile Phase) B HPLC Injection A->B C C18 Column Separation B->C D UV Detection (254 nm & 310 nm) C->D E Data Analysis (Peak Integration & Purity Calculation) D->E

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.[5]

Experimental Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.[7]

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane.

Data Presentation:

CompoundRetention Time (min)Identification
Ethanol2.5Residual Solvent
Hexane3.1Residual Solvent
2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde 12.8 Confirmed by Mass Spectrum

Rationale for Choices: The non-polar column separates compounds based on their boiling points, which is ideal for identifying residual solvents. The mass spectrometer provides definitive identification of the eluted peaks by comparing their fragmentation patterns to a spectral library.[8]

A Sample Preparation (1 mg/mL in Dichloromethane) B GC Injection A->B C DB-5ms Column Separation B->C D Mass Spectrometry Detection C->D E Data Analysis (Library Matching & Quantification) D->E

Caption: GC-MS workflow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[9] It provides information on the molecular structure and can detect impurities that have proton signals which are distinct from the main compound.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) with a known internal standard (e.g., maleic acid).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample and the internal standard in the deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

Data Interpretation:

  • Aldehyde Proton: A singlet around 9.8-10.0 ppm.

  • Aromatic Protons: Two singlets in the aromatic region (around 6.5-7.5 ppm).

  • Methoxy Protons: Two singlets around 3.8-4.0 ppm.

  • Methylsulfanyl Protons: A singlet around 2.5 ppm.[10]

By integrating the peaks of the main compound and comparing them to the integral of the known amount of the internal standard, a quantitative measure of purity can be obtained.

Rationale for Choices: NMR provides a direct measure of the molar quantity of the analyte and its impurities, provided they have unique NMR signals. The use of an internal standard allows for accurate quantification without the need for a calibration curve.

Melting Point Analysis

The melting point is a fundamental physical property that can provide a quick and simple indication of purity. Pure crystalline compounds have a sharp melting point range, while impurities will typically depress and broaden the melting range.[11]

Experimental Protocol:

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Data Presentation:

SampleMelting Point Range (°C)Purity Indication
Batch A90-92High Purity
Batch B87-91Lower Purity
Literature Value91-92Reference

Rationale for Choices: This technique is a rapid and cost-effective preliminary assessment of purity. A narrow melting range close to the literature value suggests a high degree of purity.

Acceptance Criteria for Pharmaceutical Intermediates

For pharmaceutical intermediates, purity acceptance criteria are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances.[12] While these guidelines are for the final API, their principles are applied to critical intermediates.

General Acceptance Criteria:

  • Purity (by HPLC): ≥ 99.0%

  • Individual Unknown Impurity: ≤ 0.10%

  • Total Impurities: ≤ 0.5%

  • Residual Solvents: Conforming to ICH Q3C limits.

These criteria should be justified based on the manufacturing process capability and the safety of the impurities.[13][14]

Conclusion

The purity assessment of synthesized 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde requires a comprehensive and multi-faceted analytical approach. By combining the high-resolution separation of HPLC, the definitive identification capabilities of GC-MS, the structural and quantitative insights from NMR, and the simple yet effective screening by melting point analysis, researchers can confidently establish the purity of this critical pharmaceutical intermediate. Adherence to these rigorous analytical practices and alignment with international regulatory standards are paramount in ensuring the quality, safety, and efficacy of the final drug product.

References

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, the skilled scientists and drug development professionals, the introduction of a novel compound into a workflow is a moment of both excitement and critical responsibility. The compound 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, a key intermediate in various synthetic pathways, requires a nuanced understanding of its handling, storage, and disposal to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols.

Foundational Safety: Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[3] For handling 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde, a robust selection of PPE is crucial.

Eye and Face Protection: The potential for splashes of chemical solutions necessitates the use of tight-sealing safety goggles.[4] For larger-scale operations or when there is a significant risk of splashing, a full face shield should be worn in conjunction with goggles.[5]

Skin Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber should be considered. A standard laboratory coat is required at all times, and for procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[6]

Respiratory Protection: Work with 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or dust.[4][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, appropriate respiratory protection, such as an organic vapor respirator, may be necessary.[2][3] The use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[3]

PPE Component Specification Rationale
Eye Protection Tight-sealing chemical splash goggles.Protects against splashes and vapors which can cause eye irritation.[4]
Face Protection Face shield (in addition to goggles for high-risk tasks).Provides a broader barrier of protection for the entire face from splashes.[5]
Hand Protection Nitrile or butyl rubber gloves.Prevents skin contact, which can lead to irritation or absorption of the chemical.
Body Protection Laboratory coat and chemically resistant apron.Protects against contamination of personal clothing and skin.[6]
Respiratory Protection Use in a chemical fume hood. Respirator as needed.Minimizes inhalation of potentially irritating vapors or dust.[2][4]

Operational Plan: From Receipt to Reaction

A meticulous operational plan is the bedrock of a safe and efficient laboratory workflow. This plan should encompass every stage of the chemical's lifecycle within the laboratory.

Operational_Workflow Operational Workflow for 2,5-Dimethoxy-4-(methylsulfanyl)benzaldehyde Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Log and Store Handling Handling and Weighing Storage->Handling Retrieve for Use Reaction Use in Reaction Handling->Reaction Transfer to Reaction Vessel Waste Waste Collection Reaction->Waste Collect Waste Streams Disposal Final Disposal Waste->Disposal Segregate and Dispose Spill_Response_Flowchart Chemical Spill Response Flowchart cluster_small_spill Small Spill cluster_large_spill Large Spill Alert_Small Alert Colleagues Contain_Spill Contain Spill with Absorbent Alert_Small->Contain_Spill Absorb_Spill Absorb Spilled Material Contain_Spill->Absorb_Spill Collect_Waste Collect and Containerize Waste Absorb_Spill->Collect_Waste Clean_Area Clean and Decontaminate Area Collect_Waste->Clean_Area Dispose_Waste_Small Dispose of as Hazardous Waste Clean_Area->Dispose_Waste_Small Evacuate Evacuate Immediate Area Alert_Large Alert Others and Close Doors Evacuate->Alert_Large Call_Emergency Call Emergency Services Alert_Large->Call_Emergency Start Spill Occurs Assess_Spill Assess Spill Size and Hazard Start->Assess_Spill Assess_Spill->Alert_Small Small and Manageable Assess_Spill->Evacuate Large or Unmanageable

Sources

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